Hafnium (IV) chloride
Description
Significance and Role of Hafnium (IV) Chloride in Advanced Chemical Research
This compound is a versatile compound with significant roles in various areas of advanced chemical research. It is a key component in the production of high-purity hafnium metal and is instrumental in the synthesis of various hafnium compounds. lookchem.com
One of its primary applications is in catalysis . HfCl₄ is a precursor to highly active Ziegler-Natta catalysts used in the polymerization of alkenes, such as propylene. wikipedia.org It also functions as an effective Lewis acid in a range of organic synthesis reactions. wikipedia.org For instance, it has been shown to catalyze the acetalization of carbonyl compounds with high efficiency and chemoselectivity. nih.gov Its use in 1,3-dipolar cycloadditions has demonstrated increased rates and control, leading to the formation of specific isomers. wikipedia.org
In the realm of materials science , this compound is a vital precursor for the deposition of thin films of hafnium-based materials. chemimpex.com It was historically considered for chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create hafnium dioxide (HfO₂) and hafnium silicate (B1173343) (HfSiO₄), which are used as high-k dielectrics in the manufacturing of modern high-density integrated circuits. wikipedia.orgsamaterials.com Although its relatively low volatility and corrosive byproducts have led to its replacement by metal-organic precursors in some microelectronics applications, its fundamental role in the development of these technologies is noteworthy. wikipedia.org
Furthermore, hafnium and its compounds, derived from this compound, are utilized in the nuclear industry . Due to hafnium's excellent neutron-absorbing capabilities, it is used in the construction of control rods for nuclear reactors. chemimpex.comnoahchemicals.com
Historical Context of this compound Research and Development
The history of this compound is intrinsically linked to the discovery of the element hafnium itself. The existence of an element heavier than and chemically similar to zirconium was predicted by Dmitri Mendeleev in 1869. chemistrytalk.orgchemicool.com In 1923, Dirk Coster and George de Hevesy, guided by Niels Bohr's quantum theory, discovered hafnium in zirconium ores in Copenhagen, Denmark, through X-ray spectroscopy. chemistrytalk.orgchemicool.comchemistrycool.comwikipedia.orgnih.gov The element was named "hafnium" from "Hafnia," the Latin name for Copenhagen. chemistrytalk.orgchemistrycool.com
The initial challenge in hafnium chemistry was its separation from zirconium, with which it is always found in nature. wikipedia.org The development of separation techniques in the 1940s, driven by the need for hafnium-free zirconium for the nuclear industry, led to the production of purified this compound as a key intermediate. wikipedia.orghallgartenco.com This purified HfCl₄ could then be reduced to hafnium metal using methods like the Kroll process. wikipedia.org
Early methods for producing pure hafnium metal involved the decomposition of hafnium (IV) iodide on a hot tungsten filament, a process developed by Anton Eduard van Arkel and Jan Hendrik de Boer in 1925. chemistrytalk.orgchemicool.com However, liquid-liquid extraction processes, which yield this compound, became the standard for commercial production. chemistrytalk.orgwikipedia.org
Challenges and Methodologies in the Separation of Zirconium and Hafnium Chlorides
The separation of zirconium and hafnium is notoriously difficult due to their remarkable chemical similarity. google.com This challenge has been a significant topic of research since the discovery of hafnium. tandfonline.com
Zirconium (Zr) and hafnium (Hf) are often referred to as "chemical twins" because their chemical properties are more similar than any other pair of elements. samaterials.cominorganicventures.com This similarity is primarily due to the lanthanide contraction, which results in their having nearly identical atomic and ionic radii. inorganicventures.comdoubtnut.comshaalaa.com They share the same outer electron configuration, leading to similar reactivity and coordination behavior. samaterials.com
Both elements are found together in nature, primarily in the mineral zircon (ZrSiO₄) and to a lesser extent, baddeleyite (ZrO₂). hallgartenco.comusgs.govamazonaws.comresearchgate.net In zircon, the ratio of zirconium to hafnium is typically around 50 to 1. hallgartenco.comamazonaws.com This co-occurrence necessitates a separation process to obtain pure zirconium for nuclear applications, where hafnium's high neutron absorption cross-section is undesirable. amazonaws.comiaea.orgsamaterials.com Conversely, the separated hafnium is valued for its neutron-absorbing properties in nuclear control rods. noahchemicals.comamazonaws.com
| Property | Zirconium (Zr) | Hafnium (Hf) |
| Atomic Radius | 145 pm | 144 pm |
| Ionic Radius (4+) | 72 pm | 71 pm |
| Electronegativity | 1.33 | 1.3 |
| Common Oxidation State | +4 | +4 |
This table presents a comparison of key physical and chemical properties of Zirconium and Hafnium, highlighting their similarities.
Several methods have been developed over the years to separate zirconium and hafnium, with varying degrees of success and industrial applicability. iaea.orggoogle.com
Fractional distillation has been explored as a method to separate the tetrachlorides of zirconium and hafnium. This technique exploits the slight difference in volatility between ZrCl₄ and HfCl₄. samaterials.comresearchgate.net One approach involves the fractional distillation of addition compounds formed by the tetrachlorides with phosphorus oxychloride. osti.govosti.gov Another method is extractive distillation, where a molten salt solvent, such as a mixture of potassium chloride and aluminum chloride, is used to enhance the separation. researchgate.netdntb.gov.ua
| Compound | Boiling Point (°C) |
| Zirconium (IV) chloride (ZrCl₄) | 331 (sublimes) |
| This compound (HfCl₄) | 317 (sublimes) |
This table shows the sublimation points of Zirconium (IV) chloride and this compound, which are relevant for fractional distillation processes.
Fractional precipitation is another traditional technique used for the separation of zirconium and hafnium. This method relies on the slight differences in the solubility of their compounds. osti.gov One process involves the fractional precipitation of their pyrophosphates from a hydrochloric acid solution, where hafnium tends to concentrate in the precipitate. tandfonline.com Another approach utilizes the hydrolysis of triethylphosphate in a sulfuric acid solution to fractionally precipitate hafnyl and zirconyl ethyl acid phosphates. acs.org
Traditional Separation Techniques
Fractional Crystallization
Fractional crystallization is one of the established methods proposed for the separation of hafnium and zirconium compounds. wikipedia.orgwikiwand.com The technique leverages slight differences in the solubility of two or more components in a mixture. By carefully controlling conditions such as temperature and solvent composition, the less soluble component can be induced to crystallize out of the solution first, thereby enriching the remaining solution in the more soluble component.
While the principle can be applied to the tetrachlorides, industrial and research applications have more prominently focused on the fractional crystallization of potassium hexafluorozirconate (K₂ZrF₆) and potassium hexafluorohafnate (K₂HfF₆) from aqueous solutions. nanotrun.comresearchgate.net In this process, zircon ore is sintered with potassium hexafluorosilicate (B96646) (K₂SiF₆) to produce K₂Zr(Hf)F₆, which is then leached with water. researchgate.net By cooling a hot, saturated leach solution, the potassium salts crystallize. Since potassium hexafluorohafnate is about 1.5 times more soluble than potassium hexafluorozirconate, the initial crystals formed are enriched in zirconium, while the mother liquor becomes progressively enriched in hafnium. researchgate.net Achieving nuclear-grade purity requires multiple recrystallization stages. researchgate.net
The efficiency of separation via fractional crystallization of K₂Zr(Hf)F₆ can be influenced by additives. Studies have shown that adding potassium fluoride (B91410) (KF) and hydrofluoric acid (HF) to the aqueous solution can modify the selectivity. For instance, the most efficient separation was reported using a solvent composed of 0.45 mol/L KF and 2.5 mol/L HF. researchgate.net
Ion Exchange
Ion exchange chromatography is a powerful technique utilized for the separation of hafnium and zirconium. scirp.org This method relies on the differential affinity of hafnium and zirconium complexes for a stationary ion exchange resin. An aqueous solution containing the dissolved metal ions, often derived from their tetrachlorides, is passed through a column packed with the resin. google.comgoogle.com The choice of resin and eluent (the solution used to wash the components through the column) is critical for effective separation.
Both cation and anion exchange resins have been successfully employed.
Cation Exchange: In this process, cationic forms of zirconium and hafnium in acidic solutions are loaded onto the resin. Resins like Dowex 50W-X8 have been used, with elution carried out using acidic solutions. researchgate.netijcce.ac.ir One study evaluated various resins and found that elution with 0.5 M oxalic acid was highly effective, removing 100% of the loaded zirconium and 70% of the hafnium, resulting in a product containing 99% Zr and 1% Hf. researchgate.nettandfonline.com Another investigation using Dowex 50W-X8 resin in HCl media achieved a separation factor of 8. researchgate.net
Anion Exchange: This method involves the formation of anionic complexes, which are then separated on an anion exchange resin. It has been demonstrated that hafnium and zirconium can be fractionated on anion-exchange resins by eluting with aqueous solutions of hydrochloric and hydrofluoric acids. nih.gov A detailed study showed that a mixture of hydrochloric and sulfuric acids could achieve a sharp separation, with fractions of hafnium containing as little as 10 to 100 ppm of zirconium, and zirconium fractions containing 10 to 100 ppm of hafnium. nih.gov The Diphonix® resin, which contains diphosphonic, sulphonic, and carboxylic acid groups, has also shown suitability for separating the elements from a sulfuric acid medium. scielo.org.za
| Resin Type | Eluent/Medium | Separation Factor (β) / Efficiency | Reference |
| Dowex 50W-X8 (Cation) | HCl | 8 | researchgate.net |
| Marathon C (Cation) | 0.5 M Oxalic Acid | 99% Zr recovery with 1% Hf impurity | researchgate.nettandfonline.com |
| Anion Exchange Resin | HCl/H₂SO₄ | Hf fractions with 10-100 ppm Zr | nih.gov |
| Diphonix® (Chelating) | H₂SO₄ | 10-fold reduction of Hf in Zr (2.4% to 0.24%) | scielo.org.za |
Advanced Separation Methodologies
Beyond traditional methods, more advanced techniques have been developed to enhance the efficiency and cost-effectiveness of hafnium-zirconium separation, often targeting the direct treatment of their tetrahalides.
Selective Reduction of Tetrahalides
One advanced method is based on the difference in the reducibility of hafnium and zirconium tetrachlorides. wikipedia.orgwikiwand.com Thermodynamic calculations indicate that zirconium tetrachloride (ZrCl₄) can be preferentially reduced to lower-valence, non-volatile solid halides, such as zirconium trichloride (B1173362) (ZrCl₃) or dichloride (ZrCl₂), while hafnium tetrachloride (HfCl₄) remains largely unreacted in the vapor phase. osti.govias.ac.in This difference in stability allows for an effective separation.
In this process, a gaseous mixture of ZrCl₄ and HfCl₄ is passed over a reducing agent, such as zirconium metal or aluminum, at temperatures between 300°C and 400°C. wikipedia.orgosti.goviaea.org The following reaction illustrates the principle using zirconium as the reductant:
3 ZrCl₄(g) + Zr(s) → 4 ZrCl₃(s) ias.ac.in
The resulting zirconium trichloride is a solid with low volatility, which can be easily separated from the highly volatile HfCl₄ vapor. wikipedia.org The captured HfCl₄ can then be collected by condensation. To prevent operational issues like the caking of the reductant, the reaction can be carried out in a molten salt medium, such as a mixture of aluminum chloride and sodium chloride. ias.ac.in The temperature must be carefully controlled, as temperatures above ~420°C can lead to the disproportionation of ZrCl₃ back into volatile ZrCl₄, which would compromise the separation efficiency. ias.ac.in
Hydrometallurgical Solvent Extraction (SX) Approaches
Solvent extraction, also known as liquid-liquid extraction, is the most widely used industrial method for hafnium-zirconium separation. mcgill.caresearchgate.net This hydrometallurgical process involves contacting an aqueous solution containing the metal ions (typically dissolved from Zr(Hf)Cl₄ salts) with an immiscible organic solvent containing an extractant. journals.co.zamcgill.ca The extractant selectively forms a complex with one of the metals, transferring it to the organic phase and leaving the other metal in the aqueous phase.
A variety of solvent systems have been developed and optimized:
MIBK-HSCN System: The classic and historically significant industrial process uses methyl isobutyl ketone (MIBK) as the organic solvent and thiocyanic acid (HSCN) in a hydrochloric acid medium. mcgill.ca Hafnium is preferentially extracted into the MIBK phase as a thiocyanate (B1210189) complex. mcgill.ca This system can achieve a high separation factor but has environmental drawbacks due to the toxicity of thiocyanates and the solubility of MIBK in water. mcgill.ca
TBP System: Tributyl phosphate (B84403) (TBP) is another common extractant. In a nitric acid medium, TBP can achieve effective separation. One study found that optimal separation (separation factor of 12.6) was achieved with 1.5 mol/L TBP in a feed solution with high acidity (7.0 mol/L H⁺) and nitrate (B79036) concentration (9.2 mol/L). scirp.org
Amine-Based Extractants: Tertiary amines like Alamine 336 and quaternary amines like Aliquat 336 have been investigated for extraction from chloride solutions. journals.co.za Studies show that higher HCl and extractant concentrations increase the extraction of both metals. Alamine 336 generally provided higher selectivity, with a separation factor of 7.2 achieved at 9 mol/L HCl. journals.co.za
Organophosphorus Acid Extractants: Compounds like Di-2-ethylhexyl phosphoric acid (D2EHPA) and Cyanex 272 are effective for selectively extracting hafnium over zirconium from acidic solutions. scielo.org.za Research has shown that D2EHPA can achieve a separation factor of at least 8, even at high zirconium-to-hafnium concentration ratios. researchgate.net Another study using a novel amic acid extractant (D2EHDGAA) in a 2.5 mol/L HCl solution reported a high separation factor of 34.5. researchgate.net
| Extractant System | Aqueous Medium | Selectively Extracted Ion | Separation Factor (β) | Reference |
| MIBK-HSCN | HCl | Hafnium | ~5 | mcgill.ca |
| TBP | HNO₃ | Zirconium | 12.6 | scirp.org |
| Alamine 336 | 9 M HCl | Hafnium | 7.2 | journals.co.za |
| D2EHPA | H₂SO₄ | Hafnium | >8 | researchgate.net |
| D2EHDGAA | 2.5 M HCl | Zirconium | 34.5 | researchgate.net |
| Cyanex 272 | HNO₃ | Hafnium | 22-25 | scirp.org |
Structure
2D Structure
Properties
Molecular Formula |
Cl4Hf |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
hafnium(4+);tetrachloride |
InChI |
InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 |
InChI Key |
PDPJQWYGJJBYLF-UHFFFAOYSA-J |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4] |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry of Hafnium Iv Chloride
Established Synthetic Routes for Hafnium (IV) Chloride Production
The production of this compound is achieved through several high-temperature processes, each utilizing different hafnium-containing starting materials. These methods are designed to efficiently convert hafnium sources into the volatile tetrachloride form, which can then be purified by sublimation. guidechem.com
Reaction of Carbon Tetrachloride with Hafnium Oxide
HfO₂ + 2 CCl₄ → HfCl₄ + 2 COCl₂ wikipedia.org
This reaction effectively replaces the oxygen atoms in the hafnium oxide with chlorine atoms from the carbon tetrachloride, yielding this compound and phosgene (B1210022) as a byproduct.
Chlorination of Hafnium Oxide-Carbon Mixtures
Another widely used industrial process is the chlorination of a mixture of hafnium oxide and carbon. This carbothermic chlorination is typically carried out at temperatures above 600 °C, and can utilize either chlorine gas (Cl₂) or sulfur monochloride (S₂Cl₂). wikipedia.org The fundamental reaction is represented as:
HfO₂ + 2 Cl₂ + C → HfCl₄ + CO₂ chemicalbook.com
A variation of this reaction can also produce carbon monoxide:
HfO₂ + 2 Cl₂ + 2 C → HfCl₄ + 2 CO wikipedia.org
This method is also a common practice for producing zirconium tetrachloride, a chemically similar compound. guidechem.comecoinvent.org A patented method outlines a process involving the pulverization of hafnium oxide and carbon powder, followed by microwave drying and subsequent chlorination in a furnace. google.com
Chlorination of Hafnium Carbide
Hafnium carbide (HfC) can also serve as a starting material for the production of this compound. This process involves the direct chlorination of hafnium carbide at temperatures above 250 °C. wikipedia.orgchemeurope.com The reaction proceeds as follows:
HfC + 4 Cl₂ → HfCl₄ + CCl₄
This compound as a Precursor in Organometallic Synthesis
This compound is a fundamental building block in organometallic chemistry, providing the hafnium center for a variety of complexes. wikipedia.org Its utility stems from its reactivity towards various nucleophilic reagents, enabling the substitution of its chloride ligands.
Preparation of Tetrabenzylhafnium via Grignard Reagents
A significant application of this compound is in the synthesis of tetrabenzylhafnium, a precursor to highly active catalysts for Ziegler-Natta polymerization of alkenes. wikipedia.org This synthesis is achieved through a salt metathesis reaction with a Grignard reagent, typically benzylmagnesium chloride. The reaction is as follows:
HfCl₄ + 4 C₇H₇MgCl → Hf(CH₂C₆H₅)₄ + 4 MgCl₂
Synthesis of Hafnocene Dichloride from Sodium Cyclopentadienide (B1229720)
Hafnocene dichloride, another important organometallic hafnium compound, is also synthesized from this compound. wikipedia.org This preparation involves a salt metathesis reaction with sodium cyclopentadienide (NaC₅H₅). The reaction is:
HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl wikipedia.org
This reaction provides a straightforward route to a key hafnium metallocene, which is a precursor to various catalysts and materials.
Formation of Hafnium(IV) Isopropoxide and Tert-Butoxide
This compound is a fundamental starting material for the synthesis of hafnium alkoxides, such as hafnium(IV) isopropoxide and tert-butoxide. These compounds are valuable precursors for methods like sol-gel and metal-organic chemical vapor deposition (MOCVD).
One common and efficient route to synthesize Hafnium(IV) isopropoxide, as the isopropanol (B130326) adduct Hf(OⁱPr)₄·ⁱPrOH, involves the reaction of Hafnium(IV) chloride with isopropanol in the presence of a base like ammonia (B1221849) to neutralize the liberated HCl. nih.govnih.govresearchgate.net The reaction is typically performed by dispersing HfCl₄ in a non-polar solvent such as toluene, followed by the slow addition of a solution of ammonia in isopropanol. nih.gov This method results in the precipitation of ammonium (B1175870) chloride, which can be removed by filtration. The desired hafnium isopropoxide is then isolated from the filtrate and can be purified by recrystallization to yield a white crystalline solid. nih.govnih.govresearchgate.net
The synthesis of Hafnium(IV) tert-butoxide often proceeds through a two-step process. nih.govresearchgate.net First, Hafnium(IV) chloride is converted to the intermediate tetrakis(diethylamido)hafnium(IV) (Hf(NEt₂)₄). This is achieved by reacting HfCl₄ with lithium diethylamide. nih.gov The Hf(NEt₂)₄ intermediate is a liquid that can be purified by distillation. nih.govresearchgate.net In the second step, Hf(NEt₂)₄ undergoes alcoholysis with tert-butanol. nih.gov The mixture is typically heated, and the volatile diethylamine (B46881) byproduct is removed. The final product, Hafnium(IV) tert-butoxide, is a colorless liquid that can be purified by vacuum distillation. nih.govresearchgate.net
Table 1: Synthesis Parameters for Hafnium Alkoxides from this compound
| Target Compound | Precursors | Solvent | Reagents | Yield | Product Form |
|---|---|---|---|---|---|
| Hf(OⁱPr)₄·ⁱPrOH | Hafnium(IV) chloride, Isopropanol | Toluene | Ammonia | ~51% researchgate.net | White Crystalline Solid nih.govnih.govresearchgate.net |
| Hf(OtBu)₄ | Hafnium(IV) chloride (via Hf(NEt₂)₄) | Toluene | Lithium diethylamide, tert-Butanol | ~46% nih.govresearchgate.net | Colorless Liquid nih.govresearchgate.net |
Synthesis of Bulky Guanidinato Hafnium(IV) Chloride Complexes
Hafnium(IV) chloride is also a precursor for the synthesis of hafnium complexes containing bulky guanidinate ligands. mdpi.com These complexes are of interest due to their potential applications in catalysis and as precursors for materials science. The synthesis strategy often involves a salt metathesis reaction.
For instance, a dimeric hafnium chloride complex featuring tetramethylguanidinate ligands, specifically {[μ²-NC(NMe₂)₂][NC(NMe₂)₂]₂HfCl}₂, has been synthesized. The synthesis involves the reaction between a hafnium amide complex and the guanidinate salt. While this specific example uses a hafnium amide as the direct precursor, the amide itself is synthesized from Hafnium(IV) chloride, making HfCl₄ the ultimate starting material. The guanidinate ligands coordinate to the hafnium center, displacing other ligands to form the final, often structurally complex, product. The resulting complexes are characterized to confirm their structure, which can be monomeric or dimeric depending on the stoichiometry and reaction conditions.
This compound in the Synthesis of Advanced Inorganic Materials
The utility of Hafnium(IV) chloride extends significantly into the field of materials science, where it serves as a crucial precursor for creating advanced inorganic materials with specialized properties.
Precursor for Lithium Hafnium Phosphate (B84403) Solid Electrolytes
Hafnium(IV) chloride is an important precursor in the synthesis of materials for solid-state batteries, such as the solid electrolyte Lithium Hafnium Phosphate (LiHf₂(PO₄)₃). While the direct synthesis of LiHf₂(PO₄)₃ often employs a solid-state reaction starting from hafnium oxide (HfO₂), HfCl₄ serves as a common starting material for producing the necessary HfO₂ nanoparticles via solution-based methods.
The conversion of HfCl₄ to HfO₂ can be achieved through a sol-gel process. In a typical polymerized complex method, Hafnium(IV) chloride is dissolved in water and chelated with an organic acid, such as citric acid. A polyalcohol like ethylene (B1197577) glycol is then added, and the solution is heated to induce polymerization, forming a gel. This gel, containing hafnium ions homogeneously dispersed within an organic matrix, is then calcined at high temperatures (e.g., 500-800 °C) to burn off the organics and form nanocrystalline HfO₂. Subsequently, this high-purity HfO₂ is mixed with lithium carbonate (Li₂CO₃) and ammonium phosphate ((NH₄)₂HPO₄) and subjected to further high-temperature calcination to yield the final LiHf₂(PO₄)₃ solid electrolyte.
Role in Solution-Based Synthesis of Hafnium Carbide Powders
Hafnium carbide (HfC) is an ultra-high temperature ceramic known for its extreme hardness and high melting point. Hafnium(IV) chloride is a key precursor in solution-based routes for synthesizing HfC powders, which offer advantages in terms of homogeneity and lower synthesis temperatures compared to traditional methods.
A prominent solution-based method is the sol-gel polycondensation of Hafnium(IV) chloride with a carbon source, such as citric acid. nih.gov In this process, HfCl₄ and citric acid are dissolved in water and heated to form a gel, ensuring an intimate, atomic-level mixing of the hafnium precursor and the carbon source. nih.gov This precursor gel is then pyrolyzed in an inert atmosphere (e.g., argon). The initial pyrolysis converts the gel into a mixture of monoclinic hafnia (HfO₂) and amorphous carbon. nih.gov Upon further heat treatment at higher temperatures (1500-1600 °C), a carbothermal reduction reaction occurs where the in-situ generated carbon reduces the hafnia to form nanocrystalline hafnium carbide powder. nih.gov Another approach involves synthesizing a novel liquid precursor by reacting HfCl₄ with acetylacetone, methanol, and hydroquinone, which is then pyrolyzed to form HfC.
Table 2: Solution-Based Synthesis of Hafnium Carbide from this compound
| Method | Precursors | Key Steps | Final Product |
|---|---|---|---|
| Sol-Gel Polycondensation | Hafnium(IV) chloride, Citric acid, Water | Gel formation, Pyrolysis to HfO₂ + C, High-temp. carbothermal reduction nih.gov | Nanocrystalline HfC Powder nih.gov |
| Liquid Precursor Pyrolysis | Hafnium(IV) chloride, Acetylacetone, Methanol, Hydroquinone | Synthesis of a liquid precursor, Pyrolysis at >1500 °C | Nanocrystalline HfC Powder |
Structural Elucidation and Advanced Spectroscopic Characterization
Solid-State Structures of Hafnium (IV) Chloride and its Derivatives
In the solid state, this compound adopts a polymeric structure, a feature that distinguishes it from its monomeric nature in the gas phase. This polymeric arrangement is crucial in understanding its physical properties, such as its high melting point and low volatility compared to related monomeric compounds.
Solid HfCl₄ is a polymer where each hafnium center is octahedrally coordinated. wikipedia.orgchemicalbook.com In this arrangement, each hafnium atom is surrounded by six chloride ligands, forming a distorted octahedral geometry. This polymeric structure is also observed in zirconium tetrachloride (ZrCl₄), a chemically similar compound. chemeurope.com The hafnium atom is in the +4 oxidation state. wikipedia.orgchemeurope.com
The octahedral coordination around each hafnium center is achieved through the sharing of chloride ligands with adjacent hafnium atoms. Of the six chloride ligands surrounding each hafnium atom, two are terminal, meaning they are bonded to only one hafnium center, while the other four act as bridging ligands, connecting to a neighboring hafnium center. wikipedia.orgchemicalbook.com This network of bridging chlorides results in the formation of a one-dimensional polymeric chain.
Gas-Phase Structural Characterization
Upon sublimation, the polymeric structure of this compound breaks down to form discrete, monomeric molecules in the gas phase. This phase transition is accompanied by a significant change in the coordination geometry around the hafnium center.
In the gas phase, HfCl₄ exists as a monomer with a tetrahedral geometry, similar to titanium tetrachloride (TiCl₄) and zirconium tetrachloride (ZrCl₄). wikipedia.orgchemeurope.com In this molecular structure, the central hafnium atom is bonded to four chlorine atoms.
Gas-phase electron diffraction studies have been instrumental in precisely determining the molecular geometry of HfCl₄. These investigations have provided accurate measurements of the distances between the atoms within the monomeric tetrahedral molecule. wikipedia.orgiaea.org The key internuclear distances are detailed in the table below.
| Parameter | Internuclear Distance (Å) |
| Hf-Cl | 2.33 wikipedia.org |
| Cl...Cl | 3.80 wikipedia.org |
| Effective Configuration Parameters | |
| rsub(g)(Hf-Cl) | 2.316(5) iaea.org |
| rsub(g)(Cl-Cl) | 3.759(13) iaea.org |
| Equilibrium Internuclear Distance | |
| rsub(e)sup(h)(Hf-Cl) | 2.305 iaea.org |
| Mean Amplitudes of Vibration | |
| l(Hf-Cl) | 0.058(5) iaea.org |
| l(Cl-Cl) | 0.164(11) iaea.org |
Coordination Chemistry and Geometries
This compound is a strong Lewis acid, readily reacting with a variety of Lewis bases to form coordination complexes or adducts. wikipedia.org The formation of these adducts often leads to the disruption of the polymeric structure and results in discrete molecules with different coordination geometries around the hafnium center.
A well-known example is the reaction of HfCl₄ with tetrahydrofuran (THF), which forms a monomeric 2:1 complex, HfCl₄(THF)₂. wikipedia.org This complex is soluble in organic solvents, making it a useful reagent for the preparation of other hafnium compounds. wikipedia.org
The coordination number and geometry of hafnium in these complexes can vary depending on the nature of the ligand. For instance, with bidentate ligands such as o-C₆H₄(PMe₂)₂ or o-C₆H₄(AsMe₂)₂, this compound can form eight-coordinate complexes of the type [HfCl₄(L-L)₂], which exhibit a distorted dodecahedral geometry. rsc.org In contrast, with the bulkier ligand o-C₆H₄(PPh₂)₂, a six-coordinate complex, [HfCl₄{o-C₆H₄(PPh₂)₂}], is formed. rsc.org Similarly, adducts with bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp) also result in distorted octahedral geometries with the phosphorus atoms in a cis configuration. researchgate.net The interaction with polyaminocarboxylic acids can lead to eight-coordinate hafnium complexes with a distorted dodecahedral coordination polyhedron. nih.gov
The table below summarizes the coordination geometries observed in various this compound adducts.
| Ligand (L) | Complex Formula | Coordination Number | Coordination Geometry |
| Tetrahydrofuran (THF) | HfCl₄(THF)₂ | 6 | Octahedral (monomeric) wikipedia.org |
| o-C₆H₄(PMe₂)₂ / o-C₆H₄(AsMe₂)₂ | [HfCl₄(L-L)₂] | 8 | Distorted Dodecahedral rsc.org |
| o-C₆H₄(PPh₂)₂ | [HfCl₄(L)] | 6 | Octahedral rsc.org |
| bis(diphenylphosphino)ethane (dppe) | HfCl₄(dppe) | 6 | Distorted Octahedral researchgate.net |
| 1,3-bis(diphenylphosphino)propane (dppp) | HfCl₄(dppp) | 6 | Distorted Octahedral researchgate.net |
| Nitrilotriacetic acid (NTA) | [Hf(NTA)₂]²⁻ | 8 | Distorted Dodecahedral nih.gov |
Advanced Spectroscopic and Analytical Techniques for Characterization
A suite of advanced spectroscopic and analytical techniques is employed to fully characterize this compound and its complexes, providing insights into their structure, bonding, and purity.
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the organic ligands in this compound complexes. For instance, in hafnium (IV) polyaminoacetate complexes, the formation of the complex is confirmed by significant changes in the ¹H and ¹³C NMR spectra compared to the free ligands. nih.gov The ¹H NMR spectrum of a pentanuclear hafnium (IV) cluster with an imide–dioxime ligand showed characteristic shifts for the protons on the ligand backbone. acs.org Similarly, the ¹³C NMR spectrum provided distinct peaks for the different carbon environments within the ligand upon complexation. acs.org Two-dimensional NMR techniques, such as HSQC and HMBC, are often used to definitively assign the proton and carbon signals in these complex molecules. nih.govacs.org
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for a Hafnium(IV) Cluster and its Ligand
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| H₃pidiox Ligand | 1.71 (quintet, 2H), 2.37 (triplet, 4H) | 19.32, 26.20, 148.57 |
| Pentanuclear Hafnium(IV) Cluster | - | 17.97, 20.30, 156.42 |
Data sourced from a study on Hafnium(IV) Chemistry with Imide–Dioxime and Catecholate–Oxime Ligands. acs.org
Infrared spectroscopy is instrumental in identifying the functional groups present in this compound complexes and confirming the coordination of ligands to the hafnium center. In the study of hafnium (IV) polyaminoacetate complexes, the formation of the complex is indicated by an intense, broadened absorption band around 1600 cm⁻¹, corresponding to the COO⁻ stretching vibrations. nih.gov The vibrational spectra of 1:2 molecular complexes of HfCl₄ with phosphoryl chloride have been analyzed to confirm their octahedral cis-configurations. researchgate.net
Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized this compound complex. It provides the percentage composition of elements such as carbon, hydrogen, and nitrogen. For example, in the synthesis of hafnium (IV) polyaminoacetate complexes, elemental analysis was used to confirm the proposed formulas, with calculated and found percentages for C, H, N, and Hf being in close agreement. nih.gov The purity of commercial this compound is often assessed by trace metal analysis. sigmaaldrich.com
Table 2: Elemental Analysis Data for a Hafnium(IV) Complex
| Element | Calculated % | Found % |
| C | 26.26 | - |
| H | 4.07 | - |
| N | 6.6 | - |
| Hf | 24.4 | - |
Data for Na[HfDTPA]·3H₂O. nih.gov
Thermogravimetric Analysis (TGA) for Volatility and Sublimation Enthalpies
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the volatility of this compound (HfCl₄), a key parameter for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD). HfCl₄ is a white crystalline solid that sublimes at 317°C. researchgate.net In CVD applications, the sublimation of HfCl₄ powder primarily occurs in the temperature range of 200-300°C. dragon.lv
The thermogravimetric behavior of HfCl₄ is significantly influenced by its hydration state. researchgate.net Partially hydrated powders, which consist of a HfCl₄ core with a hydrated outer layer of hafnium oxychloride (HfOCl₂·nH₂O), complete their decomposition at approximately 450°C. researchgate.net In contrast, strongly hydrated powders decompose at temperatures below 200°C. researchgate.net
The enthalpy of sublimation (ΔsubH), a measure of the energy required for a substance to transition from a solid to a gas, has been determined for this compound through various studies. These values are critical for controlling the deposition rate in vapor deposition processes.
| Enthalpy of Sublimation (ΔsubH) | Temperature Range (K) |
| 107.9 ± 0.8 kJ/mol | 353 to 433 |
| 97.9 ± 1.2 kJ/mol | 398 to 500 |
This table presents selected experimental values for the sublimation enthalpy of this compound. researchgate.net
Reactivity and Reaction Mechanisms of Hafnium Iv Chloride
Hydrolytic Behavior and Oxychloride Formation
Hafnium (IV) chloride is highly reactive towards water and hygroscopic, readily hydrolyzing in the presence of moisture. guidechem.comchemeurope.com This reactivity is a significant consideration in its handling and storage, as exposure to water or humid air leads to the formation of hafnium oxychlorides.
HfCl₄ + H₂O → HfOCl₂ + 2 HCl wikipedia.orgguidechem.comchemicalbook.com
This reaction is a key aspect of the chemistry of this compound, influencing its purity and synthetic applications. In processes like Atomic Layer Deposition (ALD), the reaction between HfCl₄ and water is carefully controlled in sequential half-reactions to deposit thin films of hafnium dioxide (HfO₂). chemicalbook.com The first half-reaction involves HfCl₄ reacting with surface hydroxyl groups, followed by a second half-reaction where water replaces the surface chlorine with new hydroxyl groups. chemicalbook.com
| Reactants | Products |
| This compound (HfCl₄) | Hafnium oxychloride (HfOCl₂) |
| Water (H₂O) | Hydrogen chloride (HCl) |
A direct consequence of the hydrolytic sensitivity of this compound is the common contamination of samples with oxychlorides. wikipedia.orgchemeurope.com Samples that have been aged or exposed to ambient conditions often contain these colorless oxychloride impurities. guidechem.comchemicalbook.com The presence of hafnium oxychloride can interfere with subsequent chemical reactions where pure this compound is required. Therefore, stringent anhydrous conditions are necessary for the storage and handling of HfCl₄ to maintain its purity.
Complexation Reactions with Organic Ligands
This compound acts as a Lewis acid, readily forming complexes with various organic ligands. These reactions are crucial for preparing soluble hafnium precursors for further synthesis.
Tetrahydrofuran (THF) reacts with this compound to form a monomeric 2:1 complex, HfCl₄(OC₄H₈)₂. wikipedia.orgguidechem.comchemicalbook.com This complex is soluble in organic solvents, which is a significant advantage as solid HfCl₄ is polymeric. wikipedia.orgchemeurope.com The enhanced solubility makes it a highly useful reagent for the synthesis of other hafnium compounds. wikipedia.org
The reaction is represented as:
HfCl₄ + 2 OC₄H₈ → HfCl₄(OC₄H₈)₂ wikipedia.orgguidechem.comchemicalbook.com
| Reactant | Ligand | Product |
| This compound (HfCl₄) | Tetrahydrofuran (OC₄H₈) | Dichloridotetrakis(tetrahydrofuran)hafnium(II) (HfCl₄(OC₄H₈)₂) |
This compound reacts with chelating β-ketiminate ligands to form new complexes. Research has demonstrated the synthesis and characterization of several such compounds, including dichloro-bis[4-(phenylamido)pent-3-en-2-one]-hafnium and its derivatives. nih.gov In one specific example, dichloro-bis[4-(4-methoxyphenylamido)pent-3-en-2-one]-hafnium, single-crystal X-ray diffraction revealed a monomeric structure where the central hafnium atom is in an octahedral coordination environment. nih.gov In this complex, the oxygen atoms of the chelating N-O ligands are positioned trans to each other, while the chloride ligands are in a cis arrangement. nih.gov
| Complex Name | Abbreviation |
| dichloro-bis[4-(phenylamido)pent-3-en-2-one]-hafnium | 4a |
| dichloro-bis[4-(4-methylphenylamido)pent-3-en-2-one]-hafnium | 4b |
| dichloro-bis[4-(4-methoxyphenylamido)pent-3-en-2-one]-hafnium | 4c |
| dichloro-bis[4-(4-chlorophenylamido)pent-3-en-2-one]-hafnium | 4d |
Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov
Salt Metathesis Reactions in Hafnium Organometallic Chemistry
Salt metathesis is a common and powerful reaction type in organometallic chemistry used to form new covalent bonds, and this compound is a key starting material for such transformations. wikipedia.org In these reactions, the chloride ligands on hafnium are exchanged for other anionic ligands.
This method is employed to synthesize a range of hafnium organometallic compounds. For instance, the reaction of this compound with Grignard reagents, such as benzylmagnesium chloride, is used to prepare tetrabenzylhafnium. wikipedia.org Similarly, a well-known example is the reaction with sodium cyclopentadienide (B1229720) to yield hafnocene dichloride, a foundational compound in the organometallic chemistry of hafnium. wikipedia.org
Examples of Salt Metathesis Reactions:
| Hafnium Reagent | Metathesis Reagent | Product | Byproduct |
| HfCl₄ | Grignard Reagents (e.g., C₆H₅CH₂MgCl) | Tetrabenzylhafnium (Hf(CH₂C₆H₅)₄) | Magnesium Chloride (MgCl₂) |
| HfCl₄ | Sodium Cyclopentadienide (NaC₅H₅) | Hafnocene Dichloride ((C₅H₅)₂HfCl₂) | Sodium Chloride (NaCl) |
The general form of this reaction involves the exchange of ions between the reactants, often driven by the formation of a stable salt byproduct like sodium chloride. wikipedia.org
Reduction Chemistry of this compound
The reduction of hafnium(IV) chloride to lower oxidation states is a challenging yet crucial process for the synthesis of various hafnium compounds. This section explores the intricacies of its reduction, from the inherent difficulties to the formation of unique multinuclear complexes.
Challenges in Reduction of Hafnium(IV)
The reduction of Hafnium(IV) chloride presents significant challenges due to the high stability of the +4 oxidation state for hafnium. chemeurope.comresearchgate.net Compared to its lighter congener, zirconium, hafnium is generally more difficult to reduce. researchgate.net This inherent difficulty means that strong reducing agents and specific reaction conditions are often required to achieve lower oxidation states. chemeurope.com
Electrochemical studies in molten NaCl-KCl salts have shown that the reduction of Hf(IV) to hafnium metal is not a direct process but occurs through a sequential, two-step mechanism. researchgate.net This involves the formation of a Hf(II) intermediate, highlighting the stepwise nature of the reduction. researchgate.net
Table 1: Electrochemical Reduction Steps of Hf(IV)
| Step | Reaction | Description |
|---|---|---|
| 1 | Hf(IV) + 2e⁻ → Hf(II) | Initial reduction to the Hf(II) intermediate. |
The process is diffusion-controlled, and the calculated activation energy for the diffusion of Hf(IV) ions in the molten salt is substantial, further underscoring the energetic demands of the reduction. researchgate.net
Formation of Dinuclear Hafnium Complexes
Despite the challenges in achieving complete reduction, partial reduction of Hf(IV) chloride can lead to the formation of stable, lower-valent dinuclear hafnium complexes. A notable example is the reduction of HfCl₄ using a potassium-sodium alloy in the presence of phosphine ligands like triethylphosphine. chemeurope.comwikipedia.org This reaction yields a deep green, diamagnetic dihafnium product, Hf₂Cl₆[P(C₂H₅)₃]₄. chemeurope.comwikipedia.org X-ray crystallography has confirmed that this complex features an edge-shared bioctahedral structure. chemeurope.comwikipedia.org
Similarly, the reduction of the hafnium dichloride complex [P₂N₂]HfCl₂ (where [P₂N₂] is a macrocyclic ligand) with potassium-graphite (C₈K) can result in a dinuclear derivative with the general formula {[P₂N₂]Hf}₂. researchgate.netcdnsciencepub.com Other synthetic routes have also produced dinuclear hafnium complexes, such as allenediide-bridged hafnocene(IV) compounds formed from the reaction of Cp₂HfCl₂ with a dilithioallene precursor. chemistryviews.org Additionally, dinuclear Hf(IV) complexes sandwiched between polyoxometalates have been synthesized, demonstrating the versatility of hafnium in forming complex multinuclear structures. nih.gov
Attempts to Form Dinitrogen Coordination Complexes
The synthesis of dinitrogen (N₂) complexes of hafnium has been an area of significant research interest, though fraught with difficulty. Attempts to prepare a hafnium dinitrogen complex by reducing the hafnium(IV) precursor [P₂N₂]HfCl₂ with potassium-graphite under a dinitrogen atmosphere were unsuccessful. researchgate.netcdnsciencepub.com Instead of coordinating N₂, the reaction yielded the dinuclear hafnium complex {[P₂N₂]Hf}₂ as the major product. researchgate.netcdnsciencepub.com
This outcome contrasts with the analogous zirconium chemistry, where this method successfully produces the desired dinitrogen complex. researchgate.net The difficulty extends to other precursors; the only confirmed hafnium dinitrogen complex, {Cp₂Hf(N₂)}₂(µ-N₂), was not prepared from a chloride starting material but from the corresponding diiodide complex, Cp₂HfI₂. researchgate.net These results underscore that changing the metal center from zirconium to hafnium leads to a different set of reaction outcomes when reduction in the presence of dinitrogen is attempted, highlighting the unique challenges posed by hafnium's chemistry. researchgate.net
Surface Reactivity and Chemisorption Mechanisms
The surface chemistry of Hafnium(IV) chloride is fundamental to its application in materials science, particularly in the atomic layer deposition (ALD) of hafnium dioxide (HfO₂) thin films, which are used as high-k dielectrics in modern electronics. chemicalbook.commdpi.com
Association and Ligand Exchange on Hydroxylated Surfaces
The initial step in the ALD process for HfO₂ using HfCl₄ involves the chemisorption of the HfCl₄ molecule onto a hydroxylated surface, such as silicon with surface hydroxyl (-OH) groups. chemicalbook.commdpi.com The HfCl₄ molecule first associates with the surface, with a significant adsorption energy. mdpi.com Density functional theory (DFT) calculations show that HfCl₄ adsorbs onto the hydroxylated Si(100) surface with an adsorption energy of 147.6 kJ/mol. mdpi.com
Following adsorption, a ligand exchange reaction occurs. chemicalbook.commdpi.com The hafnium center reacts with one or more surface hydroxyl groups, leading to the formation of a new Hf-O bond and the release of a hydrogen chloride (HCl) molecule. chemicalbook.comresearchgate.net This leaves a surface-tethered HfClₓ species. The reaction can be represented as:
Si-OH(s) + HfCl₄(g) → Si-O-HfCl₃(s) + HCl(g)
The activation energy for this ligand exchange has been calculated to be 76.1 kJ/mol. mdpi.com The number of hydroxyl groups that react per HfCl₄ molecule can depend on the density and proximity of the surface -OH groups. chemicalbook.comresearchgate.net
Table 2: Energetics of HfCl₄ on Hydroxylated Si(100) Surface
| Process | Parameter | Energy (kJ/mol) |
|---|---|---|
| Adsorption | Adsorption Energy (ΔEads) | -147.6 researchgate.net |
Data from DFT calculations.
Displacement of Surface Chlorine Groups by Water
The second half-reaction in the HfCl₄/H₂O ALD cycle involves the introduction of water (H₂O) vapor. chemicalbook.com During this step, water molecules react with the remaining chlorine ligands on the surface-bound hafnium species. chemicalbook.com This reaction displaces the chlorine atoms, replacing them with hydroxyl groups and regenerating the hydroxylated surface for the next ALD cycle. chemicalbook.com This process also produces HCl as a byproduct. chemicalbook.comacs.org
Si-O-HfCl₃(s) + 3H₂O(g) → Si-O-Hf(OH)₃(s) + 3HCl(g)
This two-step, self-limiting reaction sequence allows for the precise, layer-by-layer deposition of HfO₂. chemicalbook.com
Solution Chemistry and Polymerization Behavior
The behavior of this compound in solution is significantly influenced by the solvent and the presence of other coordinating species. In aqueous or other protic environments, it is prone to hydrolysis and polymerization.
Tetrameric Complex Dominance in Chloride and Oxychloride Solutions
This compound is highly reactive toward water, readily hydrolyzing to form hafnium oxychloride (HfOCl₂) and hydrochloric acid. wikipedia.org This tendency means that aged samples of hafnium tetrachloride are often contaminated with oxychlorides. wikipedia.orgchemeurope.com The subsequent chemistry in aqueous solutions is dominated by the behavior of the hafnyl ion and its propensity to form polynuclear species.
In oxychloride solutions under specific pH conditions, hafnium exhibits a strong tendency to undergo further hydrolysis and polymerization, leading to the formation of complex hydroxides. Research has shown that at a pH of 6–7, a large amount of a precipitate identified as a tetrameric complex, Hf₄(OH)₈(H₂O)₁₆₈, is observed. nih.gov The formation of this gel-like precipitate, which has a high content of polymerized hafnium hydroxides, becomes significant at high metal concentrations. nih.gov The use of either this compound or hafnium oxychloride as the starting material leads to the formation of these complex species in solution. nih.gov
| Starting Material | pH Condition | Observed Species | Physical Form |
| HfCl₄ or HfOCl₂ | 3–5 | Complex formation with certain ligands | Solution |
| HfCl₄ or HfOCl₂ | 6–7 | Hf₄(OH)₈(H₂O)₁₆₈ | Gel-like precipitate |
Influence of Strongly Coordinating Ligands on Polymerization
The inherent tendency of this compound and its hydrolysis products to polymerize in solution can be controlled by the introduction of strongly coordinating ligands. These ligands can form stable, often monomeric, complexes with the hafnium center, effectively preventing the formation of larger, polynuclear structures. wikipedia.orgnih.gov
The complexation process with certain ligands can proceed much faster than the hydrolysis of hafnium cations, even allowing for the dissolution of precipitated hafnium hydroxides. nih.gov For example, ligands such as nitrilotriacetic acid (NTA) can form stable complexes with hafnium over a wide pH range (3-7). nih.gov
Several types of ligands have been shown to effectively inhibit polymerization:
Oxygen-Donating Solvents: Solvents like tetrahydrofuran (THF) form stable, monomeric adducts. The 2:1 complex, HfCl₄(OC₄H₈)₂, is soluble in organic solvents and serves as a useful precursor for preparing other hafnium complexes. wikipedia.org
Polyaminoacetates: Strong chelating agents such as nitrilotriacetic acid (NTA) and 1,2-diaminocyclohexanetetraacetic acid (CDTA) form stable complexes. With CDTA, carrying out the synthesis in a pH range of 3–5 minimizes the formation of polymeric hafnium hydroxides. nih.gov
β-ketiminates: These chelating N-O ligands react with this compound to form monomeric complexes where the hafnium center is in an octahedral coordination environment. nih.gov
The table below summarizes the effect of different ligands on the structure of this compound in solution.
| Ligand Type | Example Ligand(s) | Resulting Complex Structure | Reference |
| Ether | Tetrahydrofuran (THF) | Monomeric HfCl₄(THF)₂ | wikipedia.org |
| Polyaminoacetate | Nitrilotriacetic acid (NTA) | Monomeric Na₂[Hf(NTA)₂] | nih.gov |
| Polyaminoacetate | 1,2-diaminocyclohexanetetraacetic acid (CDTA) | Monomeric [HfCDTA(H₂O)₂] | nih.gov |
| β-ketiminate | 4-(phenylamido)pent-3-en-2-one | Monomeric Dichloro-bis[ligand]-hafnium | nih.gov |
The formation of these stable complexes by strongly coordinating ligands is crucial in synthetic chemistry, allowing for controlled reactions and the preparation of specific organometallic and inorganic hafnium compounds. wikipedia.org
Hafnium Iv Chloride As a Lewis Acid Catalyst in Organic Synthesis
Fundamental Principles of Lewis Acid Catalysis and Hafnium (IV) Chloride's Role
Lewis acid catalysis is a fundamental concept in organic chemistry where a chemical species that can accept an electron pair, known as a Lewis acid, is used to initiate or accelerate a reaction. wikipedia.orgyoutube.com These catalysts function by interacting with a Lewis basic site on a substrate, typically an atom with lone pair electrons like oxygen, nitrogen, or a halogen. wikipedia.org This interaction withdraws electron density from the substrate, making it more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.orgyoutube.com This activation lowers the energy barrier for the reaction, leading to an increased reaction rate. youtube.com Common Lewis acids used in organic synthesis are based on metals such as aluminum, boron, tin, titanium, and zirconium. wikipedia.org
This compound (HfCl₄) is an effective Lewis acid that serves as a catalyst in a variety of organic transformations. chemeurope.commade-in-china.com The hafnium atom in HfCl₄ is in a +4 oxidation state and possesses empty d-orbitals, which allows it to act as an electron pair acceptor. chemeurope.com In its solid state, HfCl₄ exists as a polymer with bridging chloride ligands. chemeurope.com However, in the presence of Lewis bases, such as substrates in a reaction, it can form monomeric adducts, which are often soluble in organic solvents and are the active catalytic species. wikipedia.org By coordinating to a substrate, this compound enhances its reactivity, enabling various chemical transformations, including polymerization, alkylation, and cycloaddition reactions. chemeurope.comwikipedia.org
Catalytic Applications in Polymerization Reactions
This compound is a key precursor in the development of highly active catalyst systems for the polymerization of alkenes. made-in-china.comwikipedia.org These catalysts are particularly significant in the production of polyolefins like polyethylene and polypropylene. nih.govacs.org
This compound is instrumental in creating catalysts for Ziegler-Natta polymerization, a process used to produce polymers from α-olefins with high linearity and stereoselectivity. libretexts.org While this compound itself is not typically the direct catalyst, it serves as a precursor to the organometallic compounds that form the active catalytic sites. made-in-china.comwikipedia.org The resulting hafnium-based catalysts exhibit high efficiency in the polymerization of propylene, leading to the formation of isotactic polypropylene, a polymer with a specific and regular stereochemistry that results in desirable material properties. nih.govrsc.org Research into pyridylamido hafnium catalysts, derived from hafnium precursors, has demonstrated their capability to produce highly isotactic poly(4-methylpentene) with high melting temperatures. The performance of these catalysts is influenced by factors such as temperature and the specific structure of the catalyst. rsc.org
Table 1: Performance of Pyridylamido Hafnium Catalysts in 4-Methylpentene Polymerization
| Catalyst | Polymerization Temperature (°C) | Activity (kg Polymer / (mol Hf * h)) | Melting Temperature (Tₘ, °C) | Molecular Weight Distribution (MWD) | Isotacticity ([mmmm]) |
|---|---|---|---|---|---|
| 1 | 25 | 14,500 | 229-240 | > 10 (Bimodal) | > 99% |
| 2 | 25 | Lower than Catalyst 1 | 229-240 | 3.0-4.7 (Unimodal) | > 99% |
| 3 | 25 | Lower than Catalyst 1 | 229-240 | > 10 (Bimodal) | > 99% |
Data sourced from a study on isoselective 4-methylpentene polymerization by pyridylamido hafnium catalysts. rsc.org
A common route to highly active Ziegler-Natta catalysts involves the use of tetrabenzylhafnium. made-in-china.comwikipedia.org This organohafnium compound is synthesized from this compound through a salt metathesis reaction with a Grignard reagent, such as benzylmagnesium chloride. wikipedia.org The resulting tetrabenzylhafnium can then be used in conjunction with activators to form the catalytic species responsible for alkene polymerization. made-in-china.comwikipedia.org
This compound in Carbon-Carbon Bond Forming Reactions
This compound is a versatile Lewis acid catalyst for various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building complex molecular skeletons. chemeurope.com
This compound has proven to be a highly efficient catalyst for Friedel-Crafts alkylation reactions. chemeurope.comwikipedia.org A notable example is the alkylation of ferrocene. chemeurope.comwikipedia.org Studies have shown that this compound catalyzes the alkylation of ferrocene with allylchlorosilanes more effectively than other common Lewis acids like aluminum trichloride (B1173362) (AlCl₃). chemeurope.comwikipedia.orgresearchgate.net The superior catalytic activity of this compound is attributed to the larger ionic radius of the hafnium ion, which may reduce its tendency to form a stable complex with the ferrocene molecule, thus facilitating catalyst turnover. chemeurope.comwikipedia.org The catalytic efficiency for this reaction has been observed to follow the order: HfCl₄ > ZrCl₄ > AlCl₃ > AlBr₃ >TiCl₄. researchgate.net
Table 2: this compound Catalyzed Alkylation of Ferrocene
| Alkylating Agent | Product | Yield |
|---|---|---|
| (2-methylallyl)dimethylchlorosilane (1.2 equiv) | Monoalkylated ferrocene | 76% |
| (2-methylallyl)dimethylchlorosilane (1.2 equiv) | Dialkylated ferrocene (isomeric mixture) | 4% |
| (2-methylallyl)dimethylchlorosilane (2 equiv) | Dialkylated ferrocene (isomeric mixture) | 21% |
Data from a study on Lewis acid-catalyzed Friedel-Crafts alkylation of ferrocene. researchgate.net
This compound also demonstrates significant catalytic activity in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. chemeurope.comwikipedia.org It has been found to enhance both the rate and the stereocontrol of 1,3-dipolar cycloadditions. chemeurope.comwikipedia.org When employed with substrates such as aryl and aliphatic aldoximes, this compound often provides better results compared to other Lewis acids, enabling the specific formation of the exo-isomer product. chemeurope.comwikipedia.org
Furthermore, the tetrahydrofuran complex of this compound (HfCl₄·2THF) is an effective catalyst for Diels-Alder cycloadditions. chemicalbook.comresearchgate.net For instance, in the reaction between 3-ethoxycarbonylcoumarin and 2,3-dimethyl-1,3-butadiene under solvent-free conditions, the use of HfCl₄·2THF as a catalyst leads to improved yields and selectivity. researchgate.net
Table 3: this compound Catalyzed Diels-Alder Reaction
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Yield |
|---|---|---|---|---|
| 3-ethoxycarbonylcoumarin | 2,3-dimethyl-1,3-butadiene | HfCl₄·2THF | Solvent-Free | 85% |
Data from a study on HfCl₄·2THF catalyzed Diels-Alder cycloadditions. researchgate.net
Cycloaddition Reactions
1,3-Dipolar Cycloadditions (Rate and Stereocontrol)
This compound has been demonstrated to be an effective catalyst for increasing the rate and controlling the stereochemistry of 1,3-dipolar cycloaddition reactions. wikipedia.orgchemicalbook.commade-in-china.com This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. Research has shown that HfCl₄ can yield better results compared to other Lewis acids, particularly in reactions involving aryl and aliphatic aldoximes. made-in-china.commade-in-china.comchemeurope.com Its application allows for the specific formation of the exo-isomer, highlighting its role in directing the stereochemical outcome of the cycloaddition. made-in-china.commade-in-china.comchemeurope.com The catalytic effect of HfCl₄ in these reactions underscores its utility in constructing complex heterocyclic frameworks with high levels of control. wikipedia.org
Diels-Alder Cycloadditions
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be effectively catalyzed by this compound. Specifically, the use of the hafnium chloride-tetrahydrofuran complex (HfCl₄·2THF) has been reported to significantly improve selectivity and yields in the Diels-Alder cycloadditions of 3-ethoxycarbonylcoumarins with 1,3-dienes, particularly under solvent-free conditions. researchgate.net This catalytic system provides a valuable method for the synthesis of tetrahydrobenzo[c]chromenones. researchgate.net
Aldol Condensation Reactions
This compound is also recognized for its effectiveness in catalyzing aldol condensation reactions. chemeurope.com This fundamental carbon-carbon bond-forming reaction is crucial for the synthesis of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives. The Lewis acidic nature of HfCl₄ facilitates the reaction by activating the carbonyl group of the acceptor aldehyde or ketone, thereby promoting the nucleophilic attack of the enolate donor.
Catalysis in Carbon-Heteroatom Bond Forming Reactions
This compound demonstrates significant catalytic activity in the formation of carbon-heteroatom bonds, which are prevalent in a vast array of organic molecules. Its applications in esterification and acetalization reactions are particularly noteworthy for their efficiency and broad substrate scope.
Ester Condensation of Carboxylic Acids with Alcohols
This compound and its derivatives have been identified as highly effective catalysts for the direct ester condensation of carboxylic acids with alcohols. sigmaaldrich.comresearchgate.netuni.lunih.gov A key advantage of this methodology is the ability to use equimolar amounts of the carboxylic acid and alcohol, which promotes atom economy and reduces waste. researchgate.netuni.lunih.gov The hafnium(IV) salt, HfCl₄·(THF)₂, has been shown to efficiently catalyze the reaction between a 1:1 mixture of carboxylic acid and alcohol. researchgate.netorganic-chemistry.org For instance, a loading of 0.2 mol% of HfCl₄·(THF)₂ can achieve up to 91% conversion in 12 hours with efficient dehydration. researchgate.net While aliphatic substrates generally show higher reactivity, the reaction with less reactive aromatic substrates like benzoic acid and phenol can be facilitated by increasing the catalyst loading to 1 mol%. researchgate.net This method is also applicable to direct polyesterification, making it suitable for large-scale industrial operations. researchgate.netuni.lunih.gov
Table 1: Selected Examples of this compound Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Yield (%) |
| 4-Phenylbutyric acid | Benzyl alcohol | 0.2 | 91 |
| Benzoic acid | Phenol | 1.0 | - |
| Adipic acid | 1,4-Butanediol | - | - |
Acetalization of Carbonyl Compounds
This compound is a highly efficient catalyst for the acetalization of a wide range of carbonyl compounds, including aldehydes and ketones. sigmaaldrich.comnih.goveurekaselect.com This reaction serves as a common method for the protection of carbonyl groups in organic synthesis. The use of HfCl₄ under microwave heating has been shown to effectively produce the corresponding dimethyl acetals and 1,3-dioxolanes. nih.goveurekaselect.com A catalyst loading of just 5 mol% is sufficient to provide the protected aldehyde or ketone in yields of up to 99%. eurekaselect.com The methodology is compatible with various substrates, including those with electron-donating and electron-withdrawing groups on an aromatic ring. eurekaselect.com Notably, the reaction proceeds with high chemoselectivity, leaving acid-labile protecting groups such as tert-Butyldiphenylsilyl (TBDPS) and Boc intact. nih.goveurekaselect.com Even challenging substrates like benzophenone can be successfully protected using this method. nih.goveurekaselect.com The advantages of using HfCl₄ as a catalyst for acetalization include high yields, low catalyst loading, and its air-stability. nih.goveurekaselect.com
Table 2: this compound Catalyzed Acetalization of Various Carbonyl Compounds
| Substrate | Reagent | Yield (%) |
| Benzaldehyde | Ethylene (B1197577) glycol | 99 |
| Acetophenone | Methanol | - |
| Cyclohexanone | Ethylene glycol | 86 |
| Benzophenone | Methanol | - |
Pinner Reaction Activation (related Lewis acid catalysis)
The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, can be promoted by Lewis acids. wikipedia.org While the classical Pinner reaction uses a strong protic acid like hydrogen chloride, Lewis acids can also activate the nitrile for nucleophilic attack by the alcohol. nih.gov Although hafnium(IV) triflate was initially investigated, showing a 72% yield when used stoichiometrically, catalytic amounts of hafnium-based Lewis acids in certain solvent systems proved less effective. nih.gov This suggests that while hafnium (IV) species can activate nitriles for this transformation, the specific counter-ion and reaction conditions are critical for achieving high catalytic turnover. The reaction is sensitive to water, which can be detrimental to the yield. nih.gov
Catalytic Synthesis of Specific Organic Compounds
This compound demonstrates notable efficacy in catalyzing the formation of complex organic molecules, often through multi-component reactions that offer high atom economy and procedural simplicity.
This compound is an efficient catalyst for the one-pot synthesis of α-aminophosphonates through the Kabachnik-Fields reaction. This three-component condensation involves an amine, an aldehyde or ketone, and a trialkyl phosphite. The reaction proceeds smoothly in ethanol at 60°C, showcasing the utility of HfCl₄ in forming these biologically significant amino acid analogues. mdpi.com The catalyst activates the carbonyl group of the aldehyde, facilitating the formation of an imine intermediate with the amine, which is then attacked by the phosphite to yield the final product. The methodology is applicable to a wide range of substrates, including aromatic and aliphatic aldehydes and amines, consistently providing good to excellent yields.
Table 1: HfCl₄ Catalyzed Synthesis of α-Aminophosphonates Reaction Conditions: Aldehyde (1 mmol), Amine (1 mmol), Triethyl Phosphite (1.2 mmol), HfCl₄ (5 mol%), Ethanol (3 mL), 60°C.
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 5 | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 5 | 96 |
| 3 | 4-Methylbenzaldehyde | Aniline | 5 | 94 |
| 4 | 4-Methoxybenzaldehyde | Aniline | 6 | 93 |
| 5 | Benzaldehyde | 4-Methylaniline | 5 | 94 |
| 6 | Benzaldehyde | Benzylamine | 6 | 89 |
| 7 | Propanal | Aniline | 6 | 85 |
The conversion of renewable biomass-derived carbohydrates into platform chemicals is a cornerstone of green chemistry. This compound has been identified as an effective catalyst for the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a valuable and versatile bio-based intermediate. In comparative studies with other metal chlorides, HfCl₄ demonstrated high catalytic activity. Research has shown that a 77.5% yield of HMF can be achieved from fructose at 100°C after just 30 minutes of reaction time, highlighting its potential for efficient biomass valorization. semanticscholar.org
Table 2: HfCl₄ Performance in Fructose Dehydration Reaction Conditions: Fructose substrate, 100°C, 30 min reaction time.
| Catalyst | Substrate | HMF Yield (%) |
| HfCl₄ | Fructose | 77.5 |
| NbCl₅ | Fructose | 79.0 |
| ScCl₃ | Fructose | 73.4 |
This compound is a highly efficient catalyst for the synthesis of 1,2-disubstituted benzimidazoles, an important heterocyclic scaffold in pharmaceutical chemistry. The reaction involves the condensation of N-substituted o-phenylenediamines with a variety of aldehydes. When supported on activated carbon, 10 mol% of HfCl₄ mediates a fast and clean reaction, making it ideal for the expeditious parallel synthesis of benzimidazole libraries. mdpi.com This method allows for the creation of a diverse range of benzimidazole derivatives in high yields. mdpi.com
Table 3: Parallel Synthesis of 1,2-Disubstituted Benzimidazoles using HfCl₄/C Reaction Conditions: N-substituted o-phenylenediamine (1 mmol), Aldehyde (1.1 mmol), HfCl₄/C (10 mol%), Ethanol, 80°C, 30 min.
| Entry | N-Substituted o-phenylenediamine | Aldehyde | Product Yield (%) |
| 1 | N-phenyl-benzene-1,2-diamine | Benzaldehyde | 98 |
| 2 | N-phenyl-benzene-1,2-diamine | 4-Fluorobenzaldehyde | 99 |
| 3 | N-phenyl-benzene-1,2-diamine | 4-Methylbenzaldehyde | 97 |
| 4 | N-methyl-benzene-1,2-diamine | Benzaldehyde | 96 |
| 5 | N-methyl-benzene-1,2-diamine | 4-Chlorobenzaldehyde | 98 |
| 6 | N-benzyl-benzene-1,2-diamine | 4-Methoxybenzaldehyde | 95 |
After a comprehensive search of scientific literature, no specific information was found regarding the use of this compound as a catalyst for the Strecker synthesis of alpha-aminonitriles. While the Strecker reaction is a well-established method for synthesizing α-aminonitriles from aldehydes or ketones, amines, and a cyanide source, and is often catalyzed by Lewis acids, research detailing the application of HfCl₄ for this particular transformation could not be located.
Heterogeneous and Supported this compound Catalysis
To enhance catalyst stability, reusability, and ease of separation, this compound has been immobilized on solid supports. This approach combines the high catalytic activity of the Lewis acid with the practical advantages of heterogeneous catalysis.
Activated carbon has proven to be an excellent solid support for this compound. mdpi.com The resulting HfCl₄/C catalyst system is not only highly efficient but also easily removable from the reaction mixture and recyclable. mdpi.com Thermal desorption and microscopy studies have revealed that activated carbon can reversibly adsorb and release the active Hf(IV) species in ethanol upon cooling and heating. This suggests a thermal-controlled mechanism where the catalysis may involve both homogeneous (dissolved HfCl₄) and heterogeneous (surface-bound HfCl₄) pathways. mdpi.com A key advantage of this system is its reusability; the HfCl₄/C catalyst can be recovered and reused for up to eight consecutive cycles without a significant loss of catalytic activity, making it a robust and economical choice for industrial applications. mdpi.com
Table 4: Recyclability of HfCl₄/C Catalyst in Benzimidazole Synthesis
| Reuse Cycle | Product Yield (%) |
| 1 | 98 |
| 2 | 98 |
| 3 | 97 |
| 4 | 97 |
| 5 | 96 |
| 6 | 95 |
| 7 | 94 |
| 8 | 92 |
Recyclability and Reusability of Supported Catalysts
The heterogenization of this compound on solid supports is a key strategy to enhance its practical utility in organic synthesis, primarily by facilitating catalyst recovery and reuse. researchgate.net Supported HfCl₄ catalysts, particularly on activated carbon (HfCl₄/C), have demonstrated excellent recyclability. In the synthesis of 1,2-disubstituted benzimidazoles, the HfCl₄/C catalyst can be easily removed from the reaction mixture and reused for multiple cycles without a significant loss of activity. mdpi.com
Research has shown that the HfCl₄/C catalyst can be effectively reused up to eight times. mdpi.com For the initial four cycles, both the reaction rate and the product yield remain consistently high. mdpi.com In subsequent cycles (from the fifth to the eighth round), while the high yield (over 95%) is maintained, a gradual increase in the required reaction time is observed. mdpi.com This robust performance highlights the stability and economic advantage of using supported hafnium catalysts.
| Recycle Round | Yield (%) | Reaction Time (hours) |
|---|---|---|
| 1 | >95 | 1 |
| 2 | >95 | 1 |
| 3 | >95 | 1 |
| 4 | >95 | 1 |
| 5 | >95 | 2 |
| 6 | >95 | 2 |
| 7 | >95 | 2 |
| 8 | >95 | 2 |
Mechanism of Support Interaction and Release (e.g., thermal control)
The interaction between this compound and the support material dictates the catalytic mechanism and reusability. In the case of activated carbon, scanning electron microscope (SEM) and thermal desorption studies have revealed a thermally controlled interaction mechanism. mdpi.com The activated carbon support can reversibly adsorb Hf(IV) in ethanol at cooler temperatures and release it back into the solution upon heating. mdpi.com
This behavior suggests that the catalysis operates through a combined homogeneous and heterogeneous pathway. mdpi.com At ambient temperatures, the supported catalyst functions heterogeneously. However, under refluxing conditions (e.g., 80 °C in ethanol), a portion of the HfCl₄ desorbs from the support's surface and dissolves into the reaction medium, acting as a more efficient homogeneous catalyst. mdpi.com Upon cooling, the Hf(IV) species is readsorbed onto the activated carbon, allowing for easy removal and recycling of the catalyst. This thermal control is a significant advantage, as it allows the reaction to benefit from the high efficiency of homogeneous catalysis while retaining the practical benefits of a heterogeneous system, such as facile separation from the product. mdpi.com
Comparative Studies with Other Supports (Al₂O₃, Montmorillonite, SiO₂)
The choice of support material significantly influences the performance and reusability of the this compound catalyst. Comparative studies have been conducted using various common supports, including activated carbon, aluminum oxide (Al₂O₃), K-10 montmorillonite, and silicon dioxide (SiO₂). mdpi.com
In the initial catalytic run for the synthesis of benzimidazole, catalysts supported on activated carbon, Al₂O₃, and K-10 montmorillonite showed similar high efficiency. mdpi.com The HfCl₄/SiO₂ catalyst was slightly less active, requiring a longer reaction time to achieve a comparable yield. mdpi.com
However, profound differences emerged upon catalyst recycling. The catalytic potency of HfCl₄ supported on Al₂O₃, montmorillonite, and SiO₂ decreased remarkably after the first use. mdpi.com In stark contrast, the HfCl₄/C catalyst maintained consistent activity and high yields for at least four consecutive rounds, demonstrating its superior stability and reusability. mdpi.com
| Supported Catalyst (10 mol%) | Yield (1st Run) | Time (1st Run) | Reusability |
|---|---|---|---|
| HfCl₄/C | 98% | 1 h | Excellent (Consistent for >4 rounds) |
| HfCl₄/Al₂O₃ | 97% | 1 h | Poor (Potency decreased in 2nd round) |
| HfCl₄/K-10 Montmorillonite | 98% | 1 h | Poor (Potency decreased in 2nd round) |
| HfCl₄/SiO₂ | 96% | 2 h | Poor (Potency decreased in 2nd round) |
Mechanistic Investigations of this compound Catalyzed Reactions
Understanding the reaction mechanism is crucial for optimizing catalytic processes involving this compound. Investigations focus on how the hafnium center interacts with substrates, its role in the formation of key intermediates, and the influence of its intrinsic electronic and steric properties.
Activation of Substrates via Adduct Formation
This compound functions as a potent Lewis acid, a characteristic central to its catalytic activity. chemeurope.comwolfabio.com The hafnium atom in HfCl₄ is electron-deficient and can readily accept electron pairs from substrates containing Lewis basic sites, such as carbonyls, amines, or alcohols. This interaction leads to the formation of an adduct or coordination complex. alfachemic.com
The formation of this adduct activates the substrate, rendering it more susceptible to subsequent chemical transformations. For example, by coordinating to a carbonyl oxygen, HfCl₄ increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. This mode of activation is fundamental to a wide range of organic reactions catalyzed by HfCl₄, including alkylations, cycloadditions, and condensation reactions. chemeurope.comwikipedia.org The strong Lewis acidity of the Hf⁴⁺ ion enhances its catalytic activity, allowing active intermediates to readily enter the hafnium coordination sphere to participate in the reaction. alfachemic.com
Role in Intermediate Formation (e.g., imine, benzimidazoline)
In multi-step organic syntheses, this compound plays a critical role in promoting the formation of key reaction intermediates. A clear example is its catalytic role in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. mdpi.com
Electronic and Steric Effects of Hafnium Center
The catalytic behavior of this compound is governed by the electronic and steric properties of the central hafnium atom.
Electronic Effects : The primary electronic effect is the strong Lewis acidity, or electrophilicity, of the Hf(IV) center. alfachemic.com This property is a function of its high positive charge (+4) and the electron-withdrawing nature of the chloride ligands. Quantitative structure-activity relationship (QSAR) models have shown a strong dependence of polymerization performance on the electrophilicity of the catalyst. nih.govresearchgate.netmdpi.com In some reactions, the higher electrophilicity of hafnium compared to its lighter Group 4 counterpart, zirconium, can lead to different selectivity and activity profiles. mdpi.com
Steric Effects : The ionic radius of the Hf⁴⁺ ion also plays a significant role. Hafnium is a relatively large atom, and this steric bulk can influence substrate binding and the geometry of the transition state. For instance, the greater size of the hafnium atom in HfCl₄ may reduce its tendency to form overly stable complexes with bulky substrates like ferrocene when compared to smaller Lewis acids such as aluminum trichloride. chemeurope.comwikipedia.org This balance of steric and electronic properties allows HfCl₄ to be a highly effective and sometimes more selective catalyst than other Lewis acids in specific transformations like 1,3-dipolar cycloadditions. chemeurope.com
Applications in Materials Science and Advanced Technologies
Precursor for Thin Film Deposition Technologies
Hafnium (IV) chloride is a colorless, solid inorganic compound with the chemical formula HfCl₄. oregonstate.eduresearchgate.net It is a foundational precursor for most organohafnium compounds and has specialized applications, particularly in materials science. oregonstate.edu Due to its volatility and reactivity, it is a widely recognized precursor for advanced thin-film deposition techniques, including Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). balazs.com Though effective, its relatively low volatility compared to some metal-organic precursors and the corrosive nature of its byproducts, such as hydrogen chloride (HCl), have led to the exploration of alternatives in certain applications. oregonstate.edubalazs.com
This compound is a frequently utilized precursor in Chemical Vapor Deposition (CVD), a process where gaseous reactants are used to create high-purity, high-performance solid materials. researchgate.netbalazs.com In a typical CVD process for hafnium-based films, HfCl₄ is vaporized and transported into a reaction chamber where it reacts with other gaseous precursors on a heated substrate to form a thin film. diva-portal.org
This technique has been employed to deposit a variety of hafnium-containing films. For instance, CVD processes using HfCl₄ are crucial for creating hafnium oxide (HfO₂) and hafnium silicate (B1173343) (HfSiO) layers, which are integral to modern semiconductor manufacturing. researchgate.net The choice of co-reactants and deposition conditions, such as temperature and pressure, significantly influences the properties of the resulting film. While HfCl₄ allows for carbon-free deposition, a significant advantage in many electronic applications, the generation of corrosive HCl as a byproduct can pose challenges to the integrity of the deposition chamber and the quality of the film. balazs.com
Atomic Layer Deposition (ALD) is a precision deposition technique that builds films one atomic layer at a time, offering exceptional control over film thickness and conformality. This compound is a well-established precursor for ALD processes, particularly for depositing hafnium-based dielectric materials. researchgate.netbalazs.com The ALD process using HfCl₄ typically involves sequential, self-limiting surface reactions.
A standard ALD cycle for depositing hafnium oxide involves pulsing HfCl₄ vapor into the reactor, which chemisorbs onto the substrate surface. researchgate.net After a purge step to remove unreacted precursor and byproducts, a second precursor, commonly water (H₂O), is introduced. researchgate.net The water reacts with the surface-bound hafnium species to form a layer of HfO₂ and volatile HCl, which is then purged away. researchgate.net This cycle is repeated to build the film to the desired thickness.
The self-limiting nature of ALD ensures that each cycle adds a consistent amount of material, allowing for the growth of highly uniform and conformal films, even on complex three-dimensional structures. The growth rate is dependent on factors like substrate temperature, which is often optimized around 300°C for the HfCl₄/H₂O process. researchgate.netresearchgate.net
Table 1: Comparison of Deposition Technologies Using this compound
| Feature | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |
| Precursor State | Gaseous (vaporized solid) | Gaseous (vaporized solid) |
| Co-Reactant | Varies (e.g., O₂, H₂O, Si-precursors) | Typically H₂O, O₃ |
| Mechanism | Continuous reaction on substrate | Sequential, self-limiting surface reactions |
| Film Growth | Continuous deposition | Layer-by-layer growth |
| Thickness Control | Good | Excellent (atomic level) |
| Conformality | Good | Excellent |
| Typical Films | HfO₂, HfSiO, HfS₂ | HfO₂, HfSiO |
| Common Byproduct | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |
One of the most critical applications of this compound is in the manufacturing of high-κ dielectrics for the semiconductor industry. oregonstate.eduresearchgate.net As transistors in integrated circuits continue to shrink, the traditional silicon dioxide (SiO₂) gate dielectric has become too thin, leading to unacceptable quantum tunneling and power leakage. High-κ materials, which have a higher dielectric constant than SiO₂, allow for a physically thicker gate insulator with the same electrical capacitance, thereby reducing leakage current while maintaining device performance. Hafnium-based materials are the leading candidates to replace SiO₂ due to their excellent electrical properties and thermal stability in contact with silicon. HfCl₄ serves as a precursor for the two most important hafnium-based high-κ dielectrics: hafnium dioxide and hafnium silicate. researchgate.net
HfCl₄(g) + 2 H₂O(g) → HfO₂(s) + 4 HCl(g) researchgate.net
The deposition temperature is a critical parameter, with studies showing that temperatures around 300°C provide well-saturated growth. researchgate.net However, this process can leave residual chlorine impurities in the film, particularly at the interface with the silicon substrate, which can be reduced by high-temperature annealing. researchgate.net Despite its effectiveness, challenges such as inhibited growth on hydrogen-terminated silicon surfaces have led to the development of alternative, metal-organic precursors. oregonstate.eduresearchgate.net
Hafnium silicate (HfSiO) is another important high-κ dielectric that incorporates silicon into the hafnium oxide matrix. researchgate.net This offers advantages such as a higher crystallization temperature and improved thermal stability compared to pure HfO₂, making it more compatible with standard semiconductor manufacturing processes.
HfCl₄ is used as the hafnium source in ALD processes to create hafnium silicate films. These films are often deposited by alternating the ALD cycles for HfO₂ (using HfCl₄ and H₂O) with cycles for SiO₂ using a silicon precursor. For example, one process uses HfCl₄/H₂O for the hafnium oxide layers and NH₂(CH₂)₃Si(OC₂H₅)₃/O₃ for the silicon dioxide layers. By controlling the ratio of the precursor pulses, the hafnium-to-silicon ratio in the final film can be precisely adjusted to tune its dielectric properties.
Table 2: Properties of High-κ Dielectric Films from HfCl₄ Precursor
| Film Material | Deposition Method | Typical Co-Reactants | Key Properties | Application |
| Hafnium Dioxide (HfO₂) | ALD, CVD | H₂O, O₂, O₃ | High dielectric constant (~25), good thermal stability | Gate dielectric in CMOS transistors |
| Hafnium Silicate (HfSiO) | ALD | H₂O, Si-precursors (e.g., Tris-DMAS), O₃ | Higher crystallization temperature than HfO₂, tunable dielectric constant (5-20) | Gate dielectric in CMOS transistors |
Beyond oxides and silicates, this compound is also a precursor for other functional hafnium-based materials. One such material is Hafnium Disulfide (HfS₂), a two-dimensional (2D) layered transition metal dichalcogenide. HfS₂ has attracted significant interest for next-generation electronics due to its semiconductor properties. researchgate.net
For the synthesis of HfS₂ thin films via Chemical Vapor Deposition (CVD), HfCl₄ is a commonly used hafnium precursor. researchgate.net In this process, HfCl₄ and a sulfur source are introduced into a high-temperature reactor, where they react and decompose to deposit HfS₂ as a thin film. researchgate.net This method is capable of producing high-purity HfS₂ with uniform thickness. researchgate.net
Formation of High-κ Dielectrics in Microelectronics
Synthesis of Hafnium-Based Nanomaterials
This compound serves as a crucial precursor in the synthesis of advanced hafnium-based nanomaterials. Its reactivity allows for its use in various synthesis routes, including sol-gel and hydrothermal methods, to produce nanoparticles with tailored properties for specific technological applications.
Hafnium Oxide Nanoparticles via Sol-Gel and Hydrothermal Methods
The synthesis of hafnium oxide (HfO₂) nanoparticles from this compound (HfCl₄) can be effectively achieved through both sol-gel and hydrothermal techniques. These methods offer control over the size, shape, and crystalline phase of the resulting nanoparticles.
The sol-gel process for producing HfO₂ nanoparticles involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel phase (a three-dimensional solid network). One approach uses a polymerized complex method where citric acid and ethylene (B1197577) glycol act as chelating and polymerizable reagents, respectively. researchgate.netscientific.net In this process, HfCl₄ is dissolved, and after the addition of the reagents and heating, a semi-transparent glassy resin is formed. researchgate.net Subsequent heat treatment of the precursor gels at temperatures like 500°C and 800°C yields HfO₂ nanoparticles. researchgate.netkaust.edu.sa The resulting nanoparticles can have sizes ranging from 4 to 11 nm and may exhibit a monoclinic crystalline phase, with some methods also producing a cubic phase. researchgate.netscientific.netkaust.edu.sa Another variation, the polymer precursor method, utilizes poly(acrylic acid) as the chelating agent. researchgate.netscientific.net A nonhydrolytic sol-gel process, reacting hafnium isopropoxide with hafnium halides in a coordinating solvent at high temperatures, has also been used to generate highly crystalline and monodisperse HfO₂ nanoparticles. columbia.edu
The hydrothermal method utilizes high-temperature and high-pressure water to crystallize materials. In a typical synthesis, HfCl₄ is dissolved in deionized water to form a hafnium hydroxide (B78521) chloride solution. rsc.orgsciensage.infosemanticscholar.org A base, such as sodium hydroxide (NaOH), is then added to adjust the pH and form hafnium hydroxide (Hf(OH)₄). rsc.orgsciensage.infosemanticscholar.orgrsc.orgresearchgate.net This solution is sealed in a Teflon-lined autoclave and heated. rsc.orgsciensage.infosemanticscholar.org By carefully controlling parameters such as temperature, NaOH concentration, and reaction time, it is possible to obtain pure tetragonal or pure monoclinic phases of HfO₂. rsc.orgrsc.orgresearchgate.net For instance, higher temperatures, lower NaOH concentrations, and longer reaction times favor the formation of the monoclinic phase. rsc.orgresearchgate.net The morphology of the nanoparticles is also phase-dependent, with tetragonal HfO₂ often appearing near-spherical and monoclinic HfO₂ as spindle-like particles. rsc.orgrsc.orgresearchgate.net
| Method | Precursor | Key Reagents/Conditions | Typical Temperature | Resulting Phases | Nanoparticle Size/Morphology |
|---|---|---|---|---|---|
| Sol-Gel (Polymerized Complex) | This compound | Citric Acid, Ethylene Glycol | Heat treatment at 500-800°C | Monoclinic, Cubic researchgate.netkaust.edu.sa | 4-11 nm scientific.netkaust.edu.sa |
| Hydrothermal | This compound | Sodium Hydroxide, Water | 120-180°C rsc.orgsciensage.info | Tetragonal, Monoclinic rsc.orgrsc.orgresearchgate.net | Near-spherical (tetragonal), Spindle-like (monoclinic) rsc.orgrsc.orgresearchgate.net |
Development of Hafnium Compounds for Energy Storage (e.g., Lithium and Sodium-ion Batteries)
This compound is a precursor for creating hafnium compounds that show promise in energy storage technologies. Research has identified its utility in developing materials for both lithium-ion and sodium-ion batteries. sigmaaldrich.com Specifically, HfCl₄ can be used to synthesize lithium hafnium phosphate (B84403), a solid electrolyte material noted for its high ionic conductivity and chemical stability, which are desirable properties for lithium batteries. sigmaaldrich.com Furthermore, materials derived from this compound have been investigated for use as high-capacity cathode materials for both lithium and sodium-ion batteries. sigmaaldrich.com
Nuclear Applications of this compound-Derived Materials
Materials derived from this compound, primarily hafnium metal and its oxide, are vital in the nuclear industry due to their unique nuclear properties. americanelements.comzirconiumworld.com HfCl₄ is a key intermediate in the production and purification of hafnium metal. wikipedia.orgresearchgate.net
Role in Control Rod Development for Nuclear Reactors
Hafnium is an essential material for the construction of control rods in nuclear reactors, particularly in pressurized water reactors and those used in naval applications. osti.govwikipedia.orgiaea.org Control rods are used to manage the rate of the nuclear fission reaction by absorbing excess neutrons, thereby ensuring the safe and stable operation of the reactor. zirconiumworld.comnoahchemicals.com Hafnium is preferred for this application because of its excellent neutron absorption capabilities, good mechanical strength, and high resistance to corrosion in the hot water environments typical of reactor cores. zirconiumworld.comwikipedia.orgiaea.org A special application involves sealing the hafnium material inside protective stainless steel tubing to prevent direct exposure to the reactor's primary coolant. osti.gov
Materials with High Neutron Absorption Capabilities
The primary reason for hafnium's use in nuclear applications is its exceptionally high thermal neutron capture cross-section, meaning it can effectively absorb neutrons without undergoing fission itself. zirconiumworld.comnoahchemicals.com This property is significantly greater than that of zirconium, with which it is often found in nature. americanelements.com Several isotopes of hafnium and their subsequent daughter products, formed after neutron capture, also possess high neutron cross-sections. iaea.org This allows hafnium-based control rods to maintain their effectiveness for extended periods, a crucial factor for long-term reactor operation. iaea.org
| Property | Description | Significance in Nuclear Applications |
|---|---|---|
| Neutron Absorption Cross-Section | High capacity to capture thermal neutrons. zirconiumworld.comnoahchemicals.com | Allows for effective control of the fission rate in a nuclear reactor. wikipedia.org |
| "Long-life" Absorber | Multiple isotopes in the decay chain are also effective neutron absorbers. iaea.org | Ensures control rods remain effective over long operational periods. iaea.org |
| Corrosion Resistance | Highly resistant to corrosion in hot water and steam. zirconiumworld.comiaea.org | Increases the durability and lifespan of reactor components. noahchemicals.com |
| High Melting Point | Melting point of approximately 2,233°C. zirconiumworld.com | Ensures material stability under the extreme temperatures of a reactor core. zirconiumworld.comnoahchemicals.com |
Computational and Theoretical Studies of Hafnium Iv Chloride
Density Functional Theory (DFT) in Hafnium Chemistry
Density Functional Theory (DFT) is a cornerstone of computational research in hafnium chemistry, enabling the prediction of molecular structures, reaction energetics, and electronic properties with a high degree of accuracy. mdpi.comacs.org This quantum mechanical modeling method is extensively used to investigate the fundamental properties of hafnium-containing materials and the mechanisms of chemical reactions. mdpi.comwiley-vch.de
In the context of materials science, DFT calculations have been successfully employed to predict the lattice parameters of bulk hafnium metal, showing excellent agreement with experimental data. psu.edupsu.edu For instance, DFT calculations predicted an optimal c/a ratio of 1.581 for hexagonal close-packed hafnium, which aligns well with the experimentally observed value of 1.58. psu.edu Studies have also used DFT to evaluate and compare the stabilities of various hafnium compounds, such as oxides and fluorides, by calculating their cohesive energies. mdpi.comfu-berlin.de These calculations have revealed a significantly higher cohesive energy for hafnium species compared to their zirconium counterparts, indicating greater stability. mdpi.com
Furthermore, DFT is instrumental in elucidating reaction mechanisms. It has been used to investigate hafnium-catalyzed CO2 activation and reduction, calculating the energy barriers for different oxidation states of the catalyst. tandfonline.com In the field of atomic layer deposition (ALD), DFT modeling provides crucial insights into the surface reactions of hafnium precursors, which is essential for the fabrication of high-κ dielectric materials like hafnium oxide (HfO₂). mdpi.comresearchgate.net By simulating the thermolysis and hydrolysis of precursors, researchers can predict their thermal stability and reactivity, guiding the development of new and improved materials for electronic devices. aip.org
Computational Insights into Surface Reactions and Chemisorption
The deposition of thin films of hafnium-based materials, such as hafnium oxide (HfO₂), is critical for the semiconductor industry. Computational studies provide a molecular-level understanding of the surface chemistry involved in processes like Atomic Layer Deposition (ALD), where Hafnium (IV) chloride is a common precursor.
DFT calculations are a key tool for modeling the initial stages of ALD, specifically the interaction of HfCl₄ with hydroxylated surfaces, such as silicon (Si(100)). mdpi.com Theoretical simulations show that the HfCl₄ precursor molecule readily adsorbs onto the hydroxylated surface. mdpi.comresearchgate.net One study calculated a large adsorption energy of -147.6 kJ/mol for HfCl₄ on a hydroxylated Si(100) surface, leading to a six-fold coordinated hafnium atom intermediate. mdpi.com
Following adsorption, a ligand exchange reaction occurs. mdpi.com The hafnium atom reacts with surface hydroxyl (-OH) groups, leading to the formation of a Hf-O bond and the release of a hydrogen chloride (HCl) molecule. researchgate.net The activation energy for this decomposition reaction of HfCl₄ on the surface has been calculated to be 0.88 eV. researchgate.net This process anchors the hafnium species to the surface, forming the basis for the subsequent growth of the thin film. These computational models are essential for understanding how different surface conditions and precursor structures can influence the deposition process. mdpi.comresearchgate.net
| Hafnium Precursor | Adsorption Energy (kJ/mol) | Activation Energy for Ligand Exchange (kJ/mol) |
|---|---|---|
| Hafnium fluoride (B91410) (HfF₄) | -192.1 | 97.4 |
| Hafnium chloride (HfCl₄) | -147.6 | Not specified in source |
| Hafnium iodide (HfI₄) | -104.9 | Not specified in source |
Computational studies have established a clear correlation between the thermal stability of hafnium precursors and their reactivity on surfaces. mdpi.comresearchgate.net For hafnium halides, which have ligands of similar sizes, reactivity is primarily governed by their thermal stability. mdpi.comresearchgate.netx-mol.com A higher thermal stability in the precursor molecule corresponds to a higher energy barrier for the ligand exchange reaction on the surface. mdpi.com
For example, DFT calculations show that among the hafnium halides, hafnium fluoride (HfF₄) has the highest thermal stability, with a bond dissociation energy of 628 kJ/mol. mdpi.com Correspondingly, it also exhibits the highest energy barrier for chemisorption (97.4 kJ/mol). mdpi.com This trend is consistent with experimental findings that report lower reactivity for HfCl₄ compared to HfI₄ on a Si(100) surface. mdpi.com This relationship is crucial for selecting or designing precursors for ALD processes; a successful precursor must be stable enough to be transported into the reaction chamber without decomposing, yet reactive enough to chemisorb effectively on the substrate surface. researchgate.net Understanding this balance through computational modeling allows for the optimization of deposition processes and the development of new precursor molecules with tailored properties. researchgate.netacs.org
Aqueous Solution Speciation and Dynamics
The behavior of the Hafnium (IV) ion (from the dissolution of HfCl₄) in water is complex due to its strong tendency to hydrolyze. researchgate.netrsc.org Advanced simulation techniques are required to accurately model the structure and dynamics of the hydrated hafnium ion and its coordination environment.
To investigate the properties of the hydrated tetravalent hafnium ion, researchers employ the ab initio Quantum Mechanical Charge Field (QMCF) Molecular Dynamics (MD) formalism. researchgate.net This advanced simulation technique treats the central ion and its immediate surroundings (the first and sometimes second hydration shells) with quantum mechanics, while the rest of the solvent is modeled using a classical molecular mechanics force field. researchgate.netacs.org This multiscale approach provides a high level of accuracy for the most critical interactions without the prohibitive computational cost of a full quantum mechanical simulation of the entire system. researchgate.net A QMCF-MD simulation of the Hafnium (IV) ion in water was performed for 7 picoseconds, during which no hydrolysis reactions were observed, allowing for a detailed analysis of the stable hydrated ion. researchgate.net
The QMCF-MD simulations provide detailed predictions about the structure of the hydrated Hafnium (IV) ion. researchgate.net The simulation revealed that the ion forms three distinct hydration shells. researchgate.net In the first, most tightly bound shell, the hafnium ion is coordinated by eight water molecules. researchgate.net
The coordination geometry of this first hydration shell is a well-defined square antiprism, as determined from the O–Hf–O angular distribution function. researchgate.net The Hf(IV)–O bond length was found to be 2.26 Å. researchgate.net This bond is exceptionally strong, with a calculated bond force constant of 212 N/m, classifying it as one of the strongest known ion–water bonds. researchgate.net This strong interaction explains the stability of the hydrated complex and is consistent with experimental EXAFS data which determined a mean Hf-O bond distance of 2.160 Å in strongly acidic solutions where the eight-coordinated ion is presumed to exist. researchgate.netrsc.org
| Parameter | Value |
|---|---|
| First Shell Coordination Number | 8 |
| Coordination Geometry | Square Antiprism |
| Hf(IV)–O Bond Length | 2.26 Å |
| Hf(IV)–O Bond Force Constant | 212 N/m |
| Number of Hydration Shells | 3 |
Stepwise Hydrolysis and Ligand Dissociation Reactions
Computational studies have provided significant insights into the behavior of this compound in aqueous environments, particularly concerning its hydrolysis and the dissociation of its ligands. Due to the strong tendency of the Hafnium (IV) ion to hydrolyze, it exists as a simple hydrated ion only in extremely acidic conditions. nih.gov In aqueous solutions where the pH is greater than zero, the primary species present are the tetrameric hydrolysis products, specifically the [Hf₄(OH)₈(H₂O)₁₆]⁸⁺ ion. nih.gov These complexes are noted for their high kinetic stability. nih.gov
Theoretical models, supported by experimental techniques like EXAFS (Extended X-ray Absorption Fine Structure) and LAXS (Large Angle X-ray Scattering), have elucidated the structure of these hydrolyzed and hydrated species. In the stable tetrameric complex, each hafnium ion is coordinated with four hydroxide (B78521) ions that act as double bridges and four terminal water molecules. nih.gov Computational analysis reveals that the Hf-O bond distances to the bridging hydroxide ions are significantly shorter than those to the coordinated water molecules, indicating a stronger interaction. nih.gov
The structure of the hydrated hafnium(IV) ion in concentrated perchloric acid has been determined to be eight-coordinated, likely in a square antiprismatic arrangement. nih.gov In contrast, ligand dissociation is not always favored. For instance, in solvents with good solvating properties but lower permittivity than dimethyl sulfoxide, such as N,N'-dimethylpropyleneurea (dmpu), this compound does not dissociate. Instead, it forms a stable octahedral complex, HfCl₄(dmpu)₂. nih.gov
| Species | Coordination Environment | Mean Hf-O Bond Distance (Å) | Method |
|---|---|---|---|
| Hydrated Hf(IV) ion | Aqueous Perchloric Acid | 2.160(12) | EXAFS nih.gov |
| DMSO Solvated Hf(IV) ion | Solid State | 2.181(6) | Crystallography nih.gov |
Computational Analysis of Ligand Interactions in Extraction Processes
Computational chemistry, particularly high-level Density Functional Theory (DFT) studies, has become an essential tool for understanding the complex ligand interactions that govern the separation of hafnium from zirconium in liquid-liquid extraction processes. acs.orgresearchgate.net These theoretical studies allow for the estimation of binding energies and the analysis of conformations of the metal complexes with various extractant ligands, providing insights that are crucial for designing more efficient and selective separation technologies. acs.orgresearchgate.net
The chemical similarity of hafnium and zirconium makes their separation challenging. Computational studies have been instrumental in explaining the basis for the preferential extraction of hafnium observed in certain solvent extraction systems. DFT calculations have shown that at a molecular level, hafnium complexes exhibit a larger interaction energy with neutral extractant ligands compared to their zirconium counterparts. acs.orgresearchgate.net This stronger interaction, or higher gas-phase stabilization energy, is sufficient to significantly discriminate between Hf and Zr complexes, leading to the preferential extraction of hafnium into the organic phase in systems that are not complicated by aggregation and polymerization. acs.orgresearchgate.net
This theoretical finding aligns with experimental observations where EDTA-Hf complexes show a higher thermodynamic stability constant than Zr-EDTA complexes, facilitating selective transport. scielo.org.za Similarly, in the MIBK-HSCN (methyl isobutyl ketone-thiocyanic acid) system, the calculated equilibrium constant for the extraction of the hafnium complex is approximately ten times higher than that for the zirconium complex, indicating a much higher extraction efficiency for hafnium. mdpi.comresearchgate.net
| System | Parameter | Hafnium (Hf) | Zirconium (Zr) | Reference |
|---|---|---|---|---|
| MIBK-HSCN | Molar Ratio (MIBK/Metal) | 5.03 | 5.34 | mdpi.comresearchgate.net |
| Equilibrium Constant (K₄) | 2.692 × 10⁻⁵ | 3.311 × 10⁻⁶ | mdpi.com | |
| D2EHPA with Organic Acids | Max. Separation Factor (βHf/Zr) | 9.936 | iaea.org |
The insights gained from computational analyses have direct applications in optimizing and developing liquid-liquid extraction technologies for producing nuclear-grade zirconium, which requires the removal of hafnium. iaea.orgcdc.gov For example, the MIBK process is specifically used to extract hafnium into the organic phase, separating it from zirconium. acs.orgresearchgate.net
Computer simulations and modeling are used to predict the performance of multistage countercurrent solvent extraction systems. cdc.gov By inputting variables such as the number of stages, feed concentrations, and flow rates, these programs can simulate the stage-by-stage adjustment of aqueous and organic phase concentrations. cdc.gov This computational approach allows for the identification of the best combination of variables to optimize the separation process without the need for a large number of time-consuming and costly experiments. cdc.gov The development of such predictive models relies on understanding the fundamental interactions between metal complexes and extractants, a domain significantly advanced by DFT and other theoretical methods. acs.orgresearchgate.net
Advanced Research Directions and Future Perspectives
Emerging Catalytic Applications and Novel Reaction Pathways
Hafnium (IV) chloride (HfCl₄) is a potent Lewis acid, a characteristic that researchers are increasingly exploiting to catalyze a wide array of organic reactions. chemeurope.comwikipedia.org Its utility extends to both established and novel synthetic methodologies, often providing superior efficiency and selectivity compared to other Lewis acids like aluminum trichloride (B1173362). wikipedia.org
Emerging applications are leveraging HfCl₄ in multi-component reactions, a cornerstone of modern synthetic efficiency. For instance, it effectively catalyzes the one-pot, three-component synthesis of α-aminophosphonates from aldehydes, amines, and phosphites. sigmaaldrich.com Furthermore, it has demonstrated high efficacy in the acetalization of various carbonyl compounds, a crucial protective step in complex syntheses. eurekaselect.comsigmaaldrich.com The catalyst's utility also extends to promoting 1,3-dipolar cycloadditions with enhanced control, favoring the formation of specific exo-isomers when used with aldoximes. chemeurope.comwikipedia.org
Beyond traditional organic synthesis, hafnium-based catalysts are being developed for biomass conversion. A novel catalyst constructed from hafnium and naturally occurring tannic acid has shown exceptional performance in the Meerwein–Ponndorf–Verley (MPV) reduction of carbonyl compounds derived from biomass, such as converting furfuraldehyde to furfuryl alcohol with high yields under mild conditions. rsc.orgnih.gov Other notable applications catalyzed by HfCl₄ and its derivatives include:
Friedel-Crafts Reactions : Catalyzing acylation and alkylation of aromatic compounds. alfachemic.com
Esterification : Promoting the direct condensation of carboxylic acids and alcohols. sigmaaldrich.comalfachemic.com
Polymerization : Acting as a precursor for highly active Ziegler-Natta catalysts for alkene polymerization. wikipedia.org
| Reaction Type | Substrates | Product | Key Advantage |
|---|---|---|---|
| Acetalization | Aldehydes, Ketones | Acetals/Ketals | High efficiency, chemoselectivity eurekaselect.com |
| Three-Component Reaction | Aldehyde, Amine, Phosphite | α-Aminophosphonates | One-pot synthesis sigmaaldrich.com |
| 1,3-Dipolar Cycloaddition | Aldoximes | Exo-isomer products | High stereocontrol chemeurope.comwikipedia.org |
| Biomass Conversion (MPV) | Furfuraldehyde | Furfuryl alcohol | High yield (99%) at mild conditions nih.gov |
| Esterification | Carboxylic Acids, Alcohols | Esters | Direct condensation catalyst sigmaaldrich.com |
Development of New Hafnium Complexes with Tunable Reactivity
A significant frontier in hafnium chemistry is the synthesis of novel coordination and organometallic complexes where the metal's reactivity can be precisely controlled. By systematically modifying the ligands attached to the hafnium center, researchers can alter its steric and electronic properties, thereby fine-tuning its catalytic activity, stability, and selectivity. alfa-chemistry.com
The synthesis of these complexes often starts with HfCl₄, which serves as a versatile precursor. chemeurope.comwikipedia.org For example, reacting HfCl₄ with specifically designed ligands has yielded a variety of complexes with applications in olefin polymerization. Pyridyl-amido hafnium complexes, for instance, have been designed for high-temperature polymerization and show remarkable thermal stability. researchgate.net The steric and electronic environment created by the ligand framework dictates the catalyst's ability to accommodate different monomers and control the resulting polymer's properties. osti.gov
Research has produced a diverse range of hafnium complexes, each with unique structural features:
Hafnium Alkylidene Complexes : The first structurally characterized hafnium alkylidene complex, [P₂Cp]Hf=CHPh(Cl), was synthesized from a hafnium trichloride precursor derived from HfCl₄. Studies show that metal-ligand bonding is stronger in hafnium systems compared to their zirconium analogues, leading to greater chemical inertness. acs.org
Polyaminoacetate Complexes : HfCl₄ reacts with ligands like diethylenetriaminepentaacetic acid (DTPA) and 1,2-diaminocyclohexanetetraacetic acid (CDTA) to form stable complexes where the hafnium atom is encased by multiple donor atoms, making them resistant to hydrolysis. mdpi.com
Reduced Arene Complexes : Triamidoamine-ligated hafnium chloride can be reduced to form complexes that mimic the chemistry of hafnium in a formal +2 oxidation state, opening pathways for novel reductive chemistry. nih.gov
β-Ketiminate Complexes : These this compound complexes have been synthesized and studied for their volatility, a key property for their potential use as precursors in chemical vapor deposition. nih.gov
The development of these bespoke hafnium complexes is crucial for advancing catalysis, particularly in creating catalysts that can produce polymers with specific microstructures or facilitate challenging chemical transformations. alfa-chemistry.comgoogle.com
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving this compound and for predicting the properties of new hafnium complexes. These theoretical studies provide insights at the atomic level that are often difficult to obtain through experimental methods alone.
A major area of application for computational modeling is in the field of atomic layer deposition (ALD). DFT calculations have been used to investigate the surface reactions of HfCl₄ with water, the most common process for depositing hafnium oxide (HfO₂) thin films. semanticscholar.orgacs.orgresearchgate.net These studies have revealed how the precursor adsorbs onto the surface and how ligand exchange reactions proceed, providing a fundamental understanding of film growth. semanticscholar.orgacs.orgchemicalbook.com For example, simulations have shown that the adsorption energy of HfCl₄ is highly dependent on the water coverage of the surface and that solvation plays a critical role in the removal of chloride ligands. semanticscholar.orgacs.org
DFT is also used to explore and predict the catalytic behavior of hafnium complexes. Studies have modeled the activation and reduction of carbon dioxide (CO₂) using a hafnium-based frustrated Lewis pair catalyst, calculating the energy barriers for different reaction pathways and oxidation states of the catalyst. tandfonline.com Such calculations can predict the feasibility of a proposed catalytic cycle, guiding experimental efforts. For instance, calculations showed that CO₂ reduction to carbon monoxide (CO) was energetically favorable, while formate (B1220265) formation was unlikely. tandfonline.com
Furthermore, computational studies are advancing the design of new precursors for materials science. By calculating properties like thermal stability and reactivity with hydroxyl groups, DFT can screen potential heteroleptic hafnium precursors with linked amido-cyclopentadienyl ligands, identifying promising candidates for high-temperature ALD processes that offer better performance than existing compounds. aip.org
| Area of Study | Computational Method | Key Findings/Predictions |
|---|---|---|
| Atomic Layer Deposition (ALD) | Periodic DFT | Modeled surface reaction mechanisms of HfCl₄ and H₂O for HfO₂ growth. semanticscholar.orgacs.orgresearchgate.net |
| CO₂ Activation and Reduction | DFT | Calculated reaction energy barriers, showing effective CO₂ activation and potential for reduction to CO. tandfonline.com |
| Precursor Design | DFT | Predicted thermal stability and reactivity of novel Hf precursors to guide synthesis. aip.orgmdpi.com |
| Polymerization Catalysis | DFT | Investigated monomer insertion mechanisms and diastereomer stability in pyridyl-amido Hf catalysts. researchgate.net |
| Aqueous Speciation | QM/MM Dynamics | Determined the structure of hydrated hafnium (IV) ions in solution. researchgate.net |
Exploration of this compound in Next-Generation Electronic Components
This compound has played a pivotal role in the semiconductor industry as a key precursor for depositing thin films of hafnium oxide (HfO₂). samaterials.com HfO₂ is a leading "high-k" dielectric material, which became essential for manufacturing modern transistors. acs.orgresearchgate.net As transistors shrank, the traditional silicon dioxide (SiO₂) gate insulator became too thin, leading to excessive current leakage and heat generation. acs.org High-k materials like HfO₂ allow for a physically thicker insulating layer while maintaining the same electrical capacitance, drastically reducing leakage current. acs.orgsemianalysis.com
The primary method for depositing these ultrathin, uniform films is Atomic Layer Deposition (ALD). kobv.deyoutube.com In this process, pulses of HfCl₄ and a reactant, typically water (H₂O), are sequentially introduced into a reaction chamber. semanticscholar.orgacs.orgchemicalbook.com The self-limiting nature of the surface reactions allows for precise, layer-by-layer film growth, which is critical for fabricating nanoscale electronic components. kobv.de
While HfCl₄ was crucial for the initial development and implementation of high-k dielectrics in 45-nm technology nodes, the industry has also explored and increasingly adopted alternative metal-organic precursors. acs.orgsemianalysis.com This shift is driven by the need to overcome some of the limitations of HfCl₄, such as its relatively low volatility and the production of corrosive hydrochloric acid (HCl) as a byproduct, which can be detrimental to the semiconductor manufacturing process. wikipedia.org Nevertheless, the foundational research and processes developed with HfCl₄ were instrumental in enabling the continued scaling of semiconductor devices according to Moore's Law.
Design and Synthesis of Highly Efficient and Recyclable Hafnium Catalysts
A key objective in modern catalysis is the development of catalysts that are not only highly active and selective but also stable and recyclable, aligning with the principles of green chemistry. Research into hafnium catalysis is actively pursuing this goal, focusing on heterogenizing homogeneous catalysts to simplify separation and reuse.
One successful approach involves immobilizing hafnium complexes onto solid supports. Surface-bound organometallic catalysts combine the well-defined active sites of homogeneous catalysts with the practical advantages of heterogeneous systems. osti.gov For example, pyridylamido-hafnium complexes have been chemisorbed onto sulfated alumina (B75360) and zirconia. These supported catalysts demonstrate that activity and selectivity can be manipulated through both the ligand architecture and the nature of the support. osti.gov
Another innovative strategy is the use of naturally derived, renewable materials as ligands to create robust, recyclable catalysts. Researchers have constructed a novel hafnium-based catalyst using tannic acid, a widely available natural polyphenol, as the ligand. rsc.orgbohrium.com This "Hf-TA" catalyst proved highly effective for the catalytic transfer hydrogenation of biomass-derived carbonyls. nih.gov Crucially, the catalyst demonstrated excellent stability and could be recovered and reused at least ten times without a significant loss of activity, highlighting a promising path toward sustainable catalyst design. nih.gov Characterization of the fresh and recycled Hf-TA catalyst showed that its morphology and skeletal structure were well-maintained after multiple uses. rsc.org
Q & A
Q. What are the standard methods for synthesizing HfCl₄, and how do reaction conditions influence purity?
HfCl₄ is typically synthesized via chlorination of hafnium dioxide (HfO₂) with carbon tetrachloride (CCl₄) or chlorine gas (Cl₂) in the presence of carbon. Key methods include:
- Method 1 : HfO₂ + 2Cl₂ + C → HfCl₄ + 2CO (requires temperatures >450°C) .
- Method 2 : Direct reaction of HfO₂ with CCl₄ at elevated temperatures .
- Method 3 : Chlorination of metallic hafnium at 300–500°C . Critical factors : Temperature, gas flow rate, and carbon ratio affect yield and purity. Sublimation at 317°C under vacuum is recommended for purification .
Table 1: Comparison of Synthesis Methods
| Method | Temperature (°C) | Yield (%) | Purity Control |
|---|---|---|---|
| HfO₂ + Cl₂ + C | 450–700 | 85–90 | Requires post-synthesis sublimation |
| HfO₂ + CCl₄ | 500–600 | 75–80 | Sensitive to moisture |
| Metallic Hf + Cl₂ | 300–500 | >95 | High-purity Hf required |
Q. What safety protocols are essential for handling HfCl₄ in the laboratory?
HfCl₄ is hygroscopic, reacts violently with water, and causes severe skin/eye irritation. Key precautions:
Q. How are key physical properties (e.g., melting point) of HfCl₄ determined experimentally?
Reported melting points vary (319–432°C) due to measurement conditions:
- Atmospheric pressure : Sublimes at 317°C; melting occurs at 432°C under 33 atm .
- Purity : Impurities (e.g., HfOCl₂) lower observed melting points . Recommended techniques : Differential scanning calorimetry (DSC) under controlled pressure .
Table 2: Physical Properties of HfCl₄
Advanced Research Questions
Q. How do structural differences (gas vs. solid phase) impact HfCl₄’s reactivity in organometallic synthesis?
Q. What mechanisms explain HfCl₄’s catalytic efficiency in Diels-Alder and esterification reactions?
Q. How can researchers address contradictions in reported HfCl₄ solubility and hydrolysis rates?
Discrepancies arise from:
- Moisture exposure : Hydrolysis to HfOCl₂ in humid environments .
- Solvent purity : Traces of water in MeOH/acetone alter solubility . Mitigation strategies :
- Karl Fischer titration to verify solvent dryness .
- In situ IR spectroscopy to monitor hydrolysis intermediates .
Q. What strategies minimize HfCl₄’s hydrolysis during nanoparticle synthesis (e.g., HfC)?
Q. How do ionic radii and bond strength (Hf–Cl vs. Zr–Cl) influence HfCl₄’s stability?
- Ionic radii : Hf⁴⁺ (0.71 Å) vs. Zr⁴⁺ (0.72 Å) explains similar but distinct bond lengths .
- Bond strength : Higher lattice energy in HfCl₄ due to smaller ionic radius . Validation : Compare thermal decomposition temperatures (TGA) of HfCl₄ and ZrCl₄ .
Data Contradiction Analysis
Q. Why do studies report conflicting catalytic activities for HfCl₄ in polymerization?
Q. How can researchers reconcile discrepancies in HfCl₄’s toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
